Product packaging for 4-Methyl-2-nitroaniline-d6(Cat. No.:)

4-Methyl-2-nitroaniline-d6

Cat. No.: B15295031
M. Wt: 158.19 g/mol
InChI Key: DLURHXYXQYMPLT-RLTMCGQMSA-N
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Description

4-Methyl-2-nitroaniline-d6 is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B15295031 4-Methyl-2-nitroaniline-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

158.19 g/mol

IUPAC Name

2,3,5-trideuterio-6-nitro-4-(trideuteriomethyl)aniline

InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3,2D,3D,4D

InChI Key

DLURHXYXQYMPLT-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[N+](=O)[O-])N)[2H]

Canonical SMILES

CC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Role of 4-Methyl-2-nitroaniline-d6 in Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2-nitroaniline-d6, focusing on its principal application as a stable isotope-labeled internal standard for highly sensitive and accurate quantitative analysis. While its non-labeled analogue, 4-Methyl-2-nitroaniline, serves as a key intermediate in the synthesis of azo dyes and has been investigated in various chemical reactions, the deuterated form is specifically synthesized for use in analytical chemistry, particularly in methods involving mass spectrometry.

Core Application: Isotope Dilution Mass Spectrometry

This compound is employed as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy. The core principle is the addition of a known quantity of the isotopically labeled standard to a sample before processing and analysis.

The deuterated standard is chemically identical to the analyte (4-Methyl-2-nitroaniline), ensuring they behave the same way during sample extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass due to the six deuterium atoms. This mass difference allows the mass spectrometer to measure the ratio of the analyte to the internal standard. Any sample loss during the preparation steps affects both the analyte and the standard equally, meaning their ratio remains constant, thus enabling highly accurate quantification.

Quantitative Data and Physicochemical Properties

The properties of this compound and its corresponding non-labeled analyte are summarized below. Data for the deuterated standard is sourced from commercial suppliers of certified reference materials.

Table 1: Physicochemical Properties of Analyte and Deuterated Internal Standard

Property4-Methyl-2-nitroaniline (Analyte)This compound (Internal Standard)Data Source(s)
CAS Number 89-62-31246820-08-5[1][2]
Molecular Formula C₇H₈N₂O₂C₇H₂D₆N₂O₂[1][2]
Molecular Weight 152.15 g/mol 158.19 g/mol [1][2]
Appearance Orange to red crystalline powderOrange Solid[1]
Melting Point 115-116 °CNot typically reported[3]
Purity ≥98% (Typical)>98% (Typical for reference standards)[3]
Isotopic Enrichment Not Applicable>98 atom % D (Typical for reference standards)N/A

Representative Experimental Protocol: Quantification in Water Samples by LC-MS/MS

The following is a detailed, representative methodology for the quantification of 4-Methyl-2-nitroaniline in environmental water samples. This protocol is based on established analytical principles for trace-level analysis of nitroaromatic compounds.

Objective

To accurately quantify the concentration of 4-Methyl-2-nitroaniline in wastewater samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • Analytes: 4-Methyl-2-nitroaniline (≥98% purity)

  • Internal Standard: this compound solution (e.g., 100 µg/mL in methanol)

  • Solvents: HPLC-grade methanol, acetonitrile, and deionized water

  • Additives: Formic acid (LC-MS grade)

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Preparation of Standards and Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methyl-2-nitroaniline and dissolve in 10 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the 100 µg/mL this compound stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank water matrix that has undergone the full extraction procedure. Concentrations may range from 1 ng/mL to 500 ng/mL. Add the internal standard working solution to each calibrator to a final concentration of 50 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Collection: Collect 100 mL of water sample in a clean glass container.

  • Spiking: Add 50 µL of the 1 µg/mL internal standard working solution to the 100 mL sample and mix thoroughly.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 50:50 methanol/water with 0.1% formic acid. Vortex to mix. Transfer to an HPLC vial for analysis.

LC-MS/MS Analysis
  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6.1-8 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM)

Table 2: Representative SRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
4-Methyl-2-nitroaniline 153.1136.1 (loss of NH₃)107.1 (loss of NO₂)
This compound 159.2142.1 (loss of NH₃)110.1 (loss of NO₂ and D)
Data Analysis

Quantify the 4-Methyl-2-nitroaniline in samples by calculating the peak area ratio of the analyte to the internal standard. Determine the concentration using the linear regression curve generated from the calibration standards.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Unprocessed Sample A Analyte (unknown amount) (e.g., 4-Methyl-2-nitroaniline) Mix Spiked Sample A->Mix IS Known amount of Internal Standard (IS) (this compound) IS->Mix Add Proc Sample Preparation (Extraction, Cleanup) Leads to some sample loss Mix->Proc LCMS LC-MS/MS Analysis (Measures Ratio of Analyte/IS) Proc->LCMS Analyte and IS lost proportionally Result Accurate Quantification LCMS->Result

Caption: The principle of isotope dilution mass spectrometry.

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 100 mL Water Sample Spike Spike with IS (this compound) Sample->Spike SPE Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Spike->SPE Evap Evaporate & Reconstitute in 500 µL Mobile Phase SPE->Evap HPLC UPLC/HPLC Separation (C18 Column) Evap->HPLC Inject MS Tandem MS Detection (ESI+, SRM Mode) HPLC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant Calib Generate Calibration Curve Calib->Quant

Caption: A typical experimental workflow for sample quantification.

References

In-Depth Technical Guide: Physical Characteristics of 4-Methyl-2-nitroaniline-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-Methyl-2-nitroaniline-d6. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes detailed information for the non-deuterated analogue, 4-Methyl-2-nitroaniline, to serve as a valuable reference.

Core Physical and Chemical Properties

This compound is the deuterated isotopologue of 4-Methyl-2-nitroaniline, a compound often used as an intermediate in the synthesis of dyes and pigments.[1][2][3] The deuterated version serves as an internal standard in analytical studies, particularly in mass spectrometry-based methods, allowing for precise quantification.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties for both this compound and its non-deuterated counterpart.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 1246820-08-5[1][4]
Molecular Formula C₇H₂D₆N₂O₂[1][4]
Molecular Weight 158.19 g/mol [1][4]
Appearance Orange Solid[4]
Solubility Soluble in Dichloromethane

Table 2: Properties of 4-Methyl-2-nitroaniline (Non-Deuterated Analogue)

PropertyValueSource(s)
CAS Number 89-62-3[3][5][6]
Molecular Formula C₇H₈N₂O₂[6]
Molecular Weight 152.15 g/mol [5][6]
Appearance Orange to orange-brown fine crystalline powder[3][6]
Melting Point 115-116 °C[3][5]
Boiling Point Not explicitly stated, but the compound is stable at elevated temperatures.
Solubility in Water 0.2 g/L at 20°C[3]

Experimental Protocols

Synthesis of 4-Methyl-2-nitroaniline

A common synthetic route to 4-methyl-2-nitroaniline involves the nitration of p-toluidine, often with a protecting group strategy to direct the nitration to the ortho position relative to the amino group.

Example Protocol:

  • Amino Group Protection: p-Toluidine is reacted with an acylating agent, such as acetic anhydride or ethyl chloroformate, to protect the amino group. This step prevents oxidation of the amino group during nitration and directs the incoming nitro group.

  • Nitration: The protected p-toluidine is then nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is carefully controlled at a low temperature to prevent over-nitration and side reactions.

  • Deprotection (Hydrolysis): The protecting group is removed by hydrolysis, usually under acidic or basic conditions, to yield 4-methyl-2-nitroaniline.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2][7]

For the synthesis of This compound , a deuterated starting material, such as p-toluidine-d7, would be subjected to a similar reaction sequence. The deuterium atoms on the aromatic ring and the methyl group are generally stable under these reaction conditions.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Methyl-2-nitroaniline, which can be adapted for its deuterated analogue.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: p-Toluidine (or p-Toluidine-d7 for d6 variant) Protection Amino Group Protection (e.g., Acetylation) Start->Protection Acetic Anhydride Nitration Nitration (HNO3/H2SO4) Protection->Nitration Deprotection Hydrolysis (Acid or Base) Nitration->Deprotection Crude_Product Crude 4-Methyl-2-nitroaniline(-d6) Deprotection->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Final_Product Pure 4-Methyl-2-nitroaniline(-d6) Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Generalized workflow for the synthesis of 4-Methyl-2-nitroaniline and its deuterated analog.

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. However, the data for the non-deuterated compound provides a reference for the expected spectral features.

¹H NMR Spectroscopy (of 4-Methyl-2-nitroaniline)

The ¹H NMR spectrum of 4-Methyl-2-nitroaniline in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) would show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups. A representative spectrum shows signals around 7.26, 7.06, and 6.80 ppm for the aromatic protons and around 2.44 ppm for the methyl protons.[8]

Mass Spectrometry (MS)

The mass spectrum of 4-Methyl-2-nitroaniline would show a molecular ion peak (M⁺) at m/z 152. For This compound , the molecular ion peak would be expected at m/z 158, reflecting the mass of the six deuterium atoms. Fragmentation patterns would be influenced by the positions of the functional groups.

References

Deuterium Labeling of 2-Nitro-p-Toluidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and principles involved in the deuterium labeling of 2-nitro-p-toluidine. Deuterium-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as stable isotope tracers to elucidate metabolic pathways and quantify drug exposure. The strategic incorporation of deuterium can also modulate metabolic rates, a concept known as the "deuterium effect," which is increasingly explored in drug design to enhance therapeutic profiles.

Synthesis and Labeling Strategies

The introduction of deuterium into the 2-nitro-p-toluidine scaffold can be achieved through various synthetic strategies. A common and effective method involves electrophilic aromatic substitution, specifically a deuteration reaction. In this approach, a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), acts as both the catalyst and the deuterium source.

A typical experimental workflow for this process is outlined below:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Reagents: 2-nitro-p-toluidine Deuterated Sulfuric Acid (D₂SO₄) setup Reaction Setup: Inert atmosphere (e.g., Argon) Controlled temperature reagents->setup mixing Mixing: Dissolve 2-nitro-p-toluidine in D₂SO₄ setup->mixing heating Heating: Stir at elevated temperature (e.g., 80-100°C) mixing->heating monitoring Monitoring: Track reaction progress (e.g., via TLC or LC-MS) heating->monitoring quenching Quenching: Carefully add reaction mixture to ice-water monitoring->quenching extraction Extraction: Use an organic solvent (e.g., ethyl acetate) quenching->extraction purification Purification: Column chromatography extraction->purification characterization Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry purification->characterization purity Purity Assessment: Determine isotopic enrichment and chemical purity (e.g., via HPLC) characterization->purity

Caption: General workflow for deuterium labeling.

Experimental Protocol: Deuteration of 2-Nitro-p-Toluidine

The following protocol provides a detailed methodology for the deuteration of 2-nitro-p-toluidine using deuterated sulfuric acid.

Materials:

  • 2-nitro-p-toluidine

  • Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add 2-nitro-p-toluidine.

  • Deuteration: Carefully add deuterated sulfuric acid to the flask. The mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated period.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured over a mixture of ice and water.

  • Neutralization and Extraction: The aqueous solution is carefully neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the deuterated 2-nitro-p-toluidine.

  • Analysis: The structure and isotopic enrichment of the final product are confirmed by nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry. The chemical purity is determined by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The efficiency of the deuteration reaction can be assessed by various parameters, including chemical yield and the degree of deuterium incorporation. Below is a summary of typical data obtained from such an experiment.

ParameterResult
Starting Material 2-nitro-p-toluidine
Reagent D₂SO₄ (99.5 atom % D)
Reaction Temperature 80-100 °C
Reaction Time 12-24 hours
Chemical Yield 75-85%
Deuterium Incorporation >95%
Chemical Purity (HPLC) >98%

Logical Relationship in DMPK Studies

The application of deuterium-labeled 2-nitro-p-toluidine in DMPK studies follows a logical progression to gain insights into its metabolic fate.

cluster_study DMPK Study Workflow dosing Dosing: Administer deuterated 2-nitro-p-toluidine sampling Biological Sampling: Collect plasma, urine, feces dosing->sampling in vivo analysis LC-MS/MS Analysis: Quantify parent compound and metabolites sampling->analysis pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling analysis->pk_pd metabolite Metabolite Identification analysis->metabolite

Caption: DMPK study logical workflow.

The use of the stable isotope label allows for the unambiguous differentiation of the administered compound and its metabolites from endogenous molecules, thereby enabling precise quantification and structural elucidation. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, which are critical components of drug development.

A Technical Guide to the Isotopic Purity and Enrichment of 4-Methyl-2-nitroaniline-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 4-Methyl-2-nitroaniline-d6, a deuterated analogue of 4-Methyl-2-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

This compound is a stable isotope-labeled version of 4-Methyl-2-nitroaniline where six hydrogen atoms have been replaced by deuterium. This deuteration makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification methods, where it serves as an internal standard. The efficacy of such standards is directly dependent on their isotopic purity and the degree of deuterium enrichment.

While specific batch-to-batch quantitative data for isotopic purity and enrichment of commercially available this compound is typically found on the Certificate of Analysis (CoA) provided by the supplier, this guide outlines the general principles, methodologies for synthesis and analysis, and expected data presentation for this compound.

Isotopic Purity and Enrichment Data

The isotopic purity of this compound refers to the percentage of the material that is the desired deuterated molecule, while isotopic enrichment quantifies the percentage of deuterium atoms at the labeled positions. This data is crucial for accurate quantitative analysis.

While a specific Certificate of Analysis for this compound is not publicly available, the following table illustrates how such data is typically presented. The values provided are hypothetical and represent common specifications for high-quality deuterated compounds.

ParameterSpecification
Chemical Purity (by NMR or GC)≥98%
Isotopic Purity (d6)≥99 atom % D
Isotopic Enrichment≥98%
Molecular FormulaC₇H₂D₆N₂O₂
Molecular Weight158.19 g/mol
CAS Number1246820-08-5

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible synthetic route would involve the deuteration of a suitable precursor followed by nitration. A general two-step process is outlined below, based on known methods for the synthesis of the non-deuterated analogue and general deuteration techniques for aromatic compounds.

Step 1: Deuteration of p-Toluidine

A common method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

  • Materials: p-Toluidine, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

  • Procedure:

    • p-Toluidine is dissolved in a solution of deuterated sulfuric acid and deuterium oxide.

    • The mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic protons with deuterium.

    • The reaction mixture is then cooled and neutralized with a suitable base (e.g., sodium carbonate) to precipitate the deuterated p-toluidine (p-toluidine-d7).

    • The product is filtered, washed with D₂O, and dried.

Step 2: Nitration of p-Toluidine-d7

The deuterated p-toluidine is then nitrated to introduce the nitro group at the ortho position.

  • Materials: p-Toluidine-d7, Acetic anhydride, Glacial acetic acid, Nitric acid, Sulfuric acid.

  • Procedure:

    • The amino group of p-toluidine-d7 is first protected by acetylation with acetic anhydride in glacial acetic acid to form N-acetyl-p-toluidine-d7.

    • The N-acetyl-p-toluidine-d7 is then nitrated using a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C) to yield N-acetyl-4-methyl-2-nitroaniline-d6.

    • The resulting product is hydrolyzed using an acid or base to remove the acetyl protecting group, affording this compound.

    • The final product is purified by recrystallization or column chromatography.

Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry

  • Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By comparing the intensity of the molecular ion peak of the deuterated compound with the peaks of its lower-deuterated isotopologues, the isotopic purity can be calculated.

  • Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used for accurate mass determination and separation from potential impurities.

  • Method:

    • A solution of the this compound sample is introduced into the mass spectrometer.

    • The mass spectrum is acquired, showing the distribution of ions corresponding to d0 to d6 species.

    • The isotopic purity is calculated using the following formula: Isotopic Purity (%) = [Intensity(d6) / Σ(Intensities of d0 to d6)] * 100

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H NMR spectroscopy can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the deuterated positions. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method for ¹H NMR:

    • A precise amount of the this compound sample and an internal standard with a known concentration are dissolved in a suitable NMR solvent.

    • The ¹H NMR spectrum is acquired.

    • The integrals of the remaining proton signals in the aromatic region and the methyl group are compared to the integral of the internal standard. The reduction in the integral values relative to the non-deuterated compound allows for the calculation of the percentage of deuteration at each position.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound p-Toluidine p-Toluidine Deuteration Deuteration p-Toluidine->Deuteration p-Toluidine-d7 p-Toluidine-d7 Deuteration->p-Toluidine-d7 Protection Protection p-Toluidine-d7->Protection N-acetyl-p-toluidine-d7 N-acetyl-p-toluidine-d7 Protection->N-acetyl-p-toluidine-d7 Nitration Nitration N-acetyl-p-toluidine-d7->Nitration N-acetyl-4-methyl-2-nitroaniline-d6 N-acetyl-4-methyl-2-nitroaniline-d6 Nitration->N-acetyl-4-methyl-2-nitroaniline-d6 Deprotection Deprotection N-acetyl-4-methyl-2-nitroaniline-d6->Deprotection 4-Methyl-2-nitroaniline-d6_final This compound Deprotection->4-Methyl-2-nitroaniline-d6_final

Caption: Synthetic workflow for this compound.

Analysis_Workflow cluster_analysis Isotopic Purity and Enrichment Analysis Sample This compound Sample MS_Analysis Mass Spectrometry (MS) Sample->MS_Analysis NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis Isotopic_Purity Isotopic Purity Calculation MS_Analysis->Isotopic_Purity Isotopic_Enrichment Isotopic Enrichment Determination NMR_Analysis->Isotopic_Enrichment Data_Reporting Data Reporting (CoA) Isotopic_Purity->Data_Reporting Isotopic_Enrichment->Data_Reporting

Caption: Analytical workflow for determining isotopic purity and enrichment.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact its reliability as an internal standard in quantitative analytical studies. While specific data is proprietary to the manufacturer, this guide provides a foundational understanding of the synthesis and analytical methodologies employed for this and similar deuterated compounds. Researchers and drug development professionals should always refer to the Certificate of Analysis provided by the supplier for batch-specific data to ensure the accuracy and validity of their experimental results.

Solubility Profile of 4-Methyl-2-nitroaniline-d6 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methyl-2-nitroaniline-d6, a deuterated isotopologue of the common red azo dye intermediate, 4-Methyl-2-nitroaniline. Understanding the solubility of this compound in various laboratory solvents is critical for its application in research and development, particularly in fields such as medicinal chemistry, pharmacokinetics, and materials science, where isotopic labeling is employed for tracing and mechanistic studies.

While specific quantitative solubility data for the deuterated form (d6) is not widely published, the solubility of its non-deuterated counterpart, 4-Methyl-2-nitroaniline, provides a robust and reliable proxy. Isotopic substitution with deuterium does not significantly alter the physicochemical properties that govern solubility in common organic solvents.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of 4-Methyl-2-nitroaniline in a range of common laboratory solvents at various temperatures. This data is extracted from a comprehensive study by Jin et al. (2017) and serves as a primary reference for predicting the solubility behavior of the d6 analogue.

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Protic Solvents
Methanol278.1518.34
283.1522.21
288.1526.83
293.1532.15
298.1538.41
303.1545.72
308.1554.38
313.1564.62
Ethanol278.1513.29
283.1516.18
288.1519.65
293.1523.82
298.1528.71
303.1534.52
308.1541.43
313.1549.68
1-Propanol278.1510.15
283.1512.43
288.1515.19
293.1518.52
298.1522.51
303.1527.29
308.1533.05
313.1540.01
2-Propanol278.158.21
283.1510.12
288.1512.45
293.1515.29
298.1518.73
303.1522.92
308.1527.99
313.1534.18
1-Butanol278.158.56
283.1510.53
288.1512.94
293.1515.86
298.1519.41
303.1523.72
308.1528.98
313.1535.41
Aprotic Polar Solvents
Acetonitrile278.1528.31
283.1533.98
288.1540.71
293.1548.65
298.1558.02
303.1569.04
308.1582.01
313.1597.23
Acetone278.15115.21
283.15134.78
288.15157.34
293.15183.21
298.15212.87
303.15246.74
308.15285.29
313.15328.98
Ethyl Acetate278.1541.28
283.1549.33
288.1558.82
293.1570.01
298.1583.18
303.1598.67
308.15116.92
313.15138.41
Aprotic Nonpolar Solvents
Toluene278.1519.87
283.1524.12
288.1529.13
293.1535.05
298.1542.11
303.1550.51
308.1560.55
313.1572.48
Cyclohexane278.151.12
283.151.39
288.151.72
293.152.13
298.152.63
303.153.25
308.154.02
313.154.98

In addition to the comprehensive data above, qualitative solubility information is also available from various chemical suppliers. 4-Methyl-2-nitroaniline is cited as being soluble in methanol. Its solubility in water is reported to be low, at approximately 0.2 g/L at 20°C.[1][2]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining accurate and reproducible solubility data. The following outlines a general methodology for determining the solubility of a solid organic compound like this compound in a given solvent. This protocol is a synthesis of established laboratory techniques.[3][4][5][6][7]

Objective: To determine the concentration of a saturated solution of the solute in the solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected laboratory solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibration.

    • Add a known volume or mass of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. Continuous agitation is crucial.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the equilibration temperature).

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Sample Preparation for Analysis:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve for this compound is required for accurate quantification.

    • Determine the concentration of the solute in the diluted sample.

  • Calculation of Solubility:

    • Back-calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/L, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Equilibrate at constant temperature with agitation prep2->equil sample1 Collect supernatant equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify concentration (e.g., HPLC, UV-Vis) sample3->sample4 calc Calculate solubility sample4->calc

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Technical Guide: 4-Methyl-2-nitroaniline-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2-nitroaniline-d6, a deuterated analog of 4-Methyl-2-nitroaniline. This document outlines its commercial availability, key chemical properties, and potential applications in research and development, particularly in mass spectrometry-based assays and drug metabolism studies.

Commercial Availability and Key Properties

This compound is a specialized chemical available from several commercial suppliers. It is commonly used as an internal standard in analytical chemistry. Below is a summary of its key properties and typical supplier information.

Table 1: Chemical and Supplier Information for this compound

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-Nitro-p-toluidine-d6, 4-Amino-3-nitrotoluene-d6N/A
CAS Number 1246820-08-5[1]
Molecular Formula C₇H₂D₆N₂O₂[1]
Molecular Weight 158.19 g/mol [1]
Appearance Orange SolidN/A
Solubility DichloromethaneN/A
Primary Suppliers LGC Standards (Toronto Research Chemicals), Adva Tech Group Inc., USBIO[2]
Typical Product Code TRC-M323452[1]

Note: A Certificate of Analysis (CoA) with detailed information on purity and isotopic enrichment is typically provided by the supplier upon purchase.[3][4][5]

Synthesis and Isotopic Enrichment

The synthesis of this compound is not commonly detailed in publicly available literature. However, a plausible synthetic route can be extrapolated from general methods for the deuteration of aromatic amines and the synthesis of the non-deuterated analog.[6][7] A common strategy involves the deuteration of a suitable precursor using a deuterium source.

A potential synthetic approach is the nitration of a deuterated p-toluidine precursor. The synthesis of the non-deuterated 4-methyl-2-nitroaniline often involves the protection of the amino group of p-toluidine, followed by nitration and subsequent deprotection.[8][9] For the deuterated analog, deuterated p-toluidine would be used as the starting material.

Experimental Protocol: Plausible Synthesis of this compound

  • Amino Group Protection: React deuterated p-toluidine (p-toluidine-d7) with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide. This directs the subsequent nitration to the ortho position.

  • Nitration: The deuterated N-acetyl-p-toluidine is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

  • Deprotection (Hydrolysis): The resulting nitro-acetanilide derivative is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and yield this compound.

  • Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.

The isotopic enrichment of the final product is a critical parameter and is typically determined by the supplier using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can confirm the number and position of deuterium atoms in the molecule.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in pharmaceutical research and development. Their primary application is as internal standards for quantitative analysis by mass spectrometry.[10]

Internal Standard in Bioanalytical Methods

Due to its similar chemical and physical properties to the non-deuterated (endogenous) analyte, but with a distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays.[11] It is added to biological samples (e.g., plasma, urine) at a known concentration to enable accurate quantification of the non-deuterated 4-methyl-2-nitroaniline or its metabolites.

G quantify quantify final_result final_result quantify->final_result Final Concentration

Drug Metabolism Studies

The non-deuterated compound, 4-methyl-2-nitroaniline, is an aromatic amine, a class of compounds often subject to metabolic transformations in vivo. Understanding the metabolic fate of such compounds is crucial in drug development to identify potential metabolic pathways and assess the formation of active or toxic metabolites. Deuterated standards are essential for the accurate quantification of metabolites in these studies.

The metabolism of nitroaromatic compounds can involve the reduction of the nitro group. This process can be enzymatic and may proceed through nitroso and hydroxylamine intermediates to the corresponding amine.

G parent 4-Methyl-2-nitroaniline nitroso 4-Methyl-2-nitrosoaniline parent->nitroso Nitroreductase hydroxylamine N-(4-methyl-2-aminophenyl)hydroxylamine nitroso->hydroxylamine Nitroreductase amine 1,2-Diamino-4-methylbenzene hydroxylamine->amine Reduction

Quality Control and Data Interpretation

For quantitative applications, verifying the chemical purity and isotopic enrichment of this compound is paramount.

Table 2: Typical Quality Control Data (Hypothetical)

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%HPLC, ¹H-NMR
Isotopic Enrichment ≥99 atom % DMass Spectrometry, ¹³C-NMR

Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

  • Sample Preparation: Prepare solutions of both the deuterated standard and the non-deuterated analog at known concentrations.

  • Mass Spectrometry Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to obtain the mass spectra of both compounds.

  • Data Analysis:

    • For the non-deuterated compound, determine the natural isotopic distribution of the molecular ion peak.

    • For the deuterated compound, acquire the mass spectrum and identify the peaks corresponding to the fully deuterated molecule and any partially deuterated or non-deuterated species.

    • Correct the observed peak intensities for the natural isotopic abundance.

    • Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated species compared to all other isotopic variants.

G start Obtain Deuterated Standard analyze_ms Analyze by High-Resolution Mass Spectrometry start->analyze_ms analyze_nmr Analyze by NMR Spectroscopy start->analyze_nmr ms_peaks ms_peaks analyze_ms->ms_peaks nmr_signals nmr_signals analyze_nmr->nmr_signals ms_correct ms_correct ms_peaks->ms_correct ms_calculate ms_calculate ms_correct->ms_calculate final_verification final_verification ms_calculate->final_verification Verified Isotopic Purity nmr_confirm nmr_confirm nmr_signals->nmr_confirm nmr_confirm->final_verification

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methyl-2-nitroaniline-d6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Methyl-2-nitroaniline-d6 as an internal standard in mass spectrometry-based quantitative analysis. The information is intended to guide researchers, scientists, and drug development professionals in the development and validation of robust analytical methods.

Introduction

This compound is the deuterated analog of 4-Methyl-2-nitroaniline. In mass spectrometry, deuterated compounds are considered ideal internal standards.[1][2] They share very similar physicochemical properties with their non-deuterated counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time.[1][3] This co-elution and similar behavior in the mass spectrometer's ion source help to accurately compensate for variations in sample preparation and instrument response, leading to improved precision and accuracy in quantitative analysis.[1] The mass difference introduced by the deuterium labels allows for the distinct detection of the analyte and the internal standard by the mass spectrometer.

Physicochemical Properties of 4-Methyl-2-nitroaniline and its Deuterated Analog:

Property4-Methyl-2-nitroanilineThis compound
Molecular Formula C₇H₈N₂O₂C₇H₂D₆N₂O₂
Molecular Weight 152.15 g/mol 158.19 g/mol
CAS Number 89-62-31246820-08-5
Appearance Red crystals or bright orange powderNot specified, likely similar to non-deuterated form

Applications

While specific, detailed applications using this compound as an internal standard are not extensively documented in readily available literature, its structural characteristics make it a suitable internal standard for the quantitative analysis of various structurally related compounds, particularly in complex matrices.

Potential applications include:

  • Environmental Monitoring: Quantification of nitroaromatic compounds, such as pesticides, herbicides, and industrial pollutants, in soil, water, and air samples. Nitroaromatic compounds are a significant class of environmental contaminants.

  • Forensic Toxicology: Analysis of drugs of abuse or their metabolites that share structural similarities with 4-Methyl-2-nitroaniline.

  • Pharmaceutical Analysis: Quantification of drug substances, impurities, or degradation products containing a nitroaniline or a related pharmacophore.

  • Explosives Analysis: Determination of trace levels of explosive compounds and their degradation products in various matrices.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for specific applications using this compound as an internal standard. Method development and validation are crucial for any new analytical procedure.

Sample Preparation

The choice of sample preparation technique depends on the matrix and the analyte of interest. The goal is to extract the analyte and the internal standard efficiently while minimizing matrix interference.

General Workflow for Sample Preparation:

SamplePrepWorkflow Sample Sample Collection (e.g., Water, Soil, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., LLE, SPE, QuEChERS) Spike->Extraction Concentration Concentration (e.g., Evaporation under N2) Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: General workflow for sample preparation.

Liquid-Liquid Extraction (LLE) Protocol for Water Samples:

  • To a 100 mL water sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

  • Adjust the pH of the sample as required for the specific analyte.

  • Add 50 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction with an additional 25 mL of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis or a suitable solvent for GC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for Water Samples:

  • Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent) with the recommended solvents (e.g., methanol followed by water).

  • To a 100 mL water sample, add a known amount of this compound solution.

  • Load the sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Wash the cartridge with a weak solvent to remove interferences (e.g., 5% methanol in water).

  • Dry the cartridge under vacuum.

  • Elute the analyte and internal standard with a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following are example starting conditions for LC-MS/MS and GC-MS analysis. These will require optimization for the specific analyte and matrix.

Logical Relationship for Method Development:

MethodDevelopment cluster_LC LC Optimization cluster_MS MS Optimization Column Column Selection (e.g., C18, Phenyl-Hexyl) Gradient Gradient Elution Column->Gradient MobilePhase Mobile Phase (A: Water + Additive, B: ACN/MeOH) MobilePhase->Gradient FlowRate Flow Rate Gradient->FlowRate Ionization Ionization Mode (ESI+/-, APCI+/-) Transitions MRM Transitions (Precursor -> Product Ions) Ionization->Transitions CE Collision Energy Transitions->CE DP Declustering Potential Transitions->DP Analyte Target Analyte Properties Analyte->Column Analyte->MobilePhase Analyte->Ionization

Caption: Key parameters in LC-MS/MS method development.

Example LC-MS/MS Parameters:

ParameterSetting
LC Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

Example GC-MS Parameters:

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 50 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230 °C
Scan Type Selected Ion Monitoring (SIM)

MRM/SIM Ion Selection:

The specific precursor and product ions (for LC-MS/MS) or characteristic ions (for GC-MS) for both the analyte and this compound must be determined by direct infusion or injection of individual standards.

  • For this compound (MW: 158.19): Potential precursor ions in positive ESI could be [M+H]⁺ at m/z 159.1. Product ions would be determined through collision-induced dissociation experiments. In EI, characteristic fragment ions would be selected.

  • For the Analyte: Similar optimization would be performed to identify the most intense and specific ion transitions or fragments.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

Calculation Workflow:

QuantificationWorkflow Data Acquire Chromatographic Data (Analyte and IS Peak Areas) Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Data->Ratio CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Concentration Determine Analyte Concentration in Unknown Samples CalCurve->Concentration

References

Application Note: Quantitative Analysis of 4-Methyl-2-nitroaniline in Human Plasma using Isotope Dilution LC-MS/MS with 4-Methyl-2-nitroaniline-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Methyl-2-nitroaniline in human plasma. The method utilizes isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 4-Methyl-2-nitroaniline-d6 as the internal standard. Sample preparation is performed by a straightforward protein precipitation procedure, ensuring efficient extraction and minimal matrix effects. The described method is highly selective and accurate, making it suitable for various research applications, including pharmacokinetic studies and exposure monitoring.

Introduction

4-Methyl-2-nitroaniline is an aromatic amine used as an intermediate in the synthesis of various dyes and pigments. Accurate and reliable quantification of this compound in biological matrices is crucial for toxicological and pharmacokinetic studies. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample recovery. This method involves spiking the sample with a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound.[1] The ratio of the analyte to the internal standard is then measured by LC-MS/MS, allowing for precise quantification.

Materials and Methods

Reagents and Materials
  • 4-Methyl-2-nitroaniline (CAS: 89-62-3)[2]

  • This compound (CAS: 1246820-08-5)[3]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methyl-2-nitroaniline and this compound in 10 mL of methanol, respectively.

Working Standard Solutions: Prepare serial dilutions of the 4-Methyl-2-nitroaniline stock solution in 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4][5][6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterValue
LC System Agilent 1290 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
MS System Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methyl-2-nitroaniline 153.1107.125
4-Methyl-2-nitroaniline 153.177.135
This compound 159.1113.125

Note: Collision energies should be optimized for the specific instrument used. The fragmentation of the nitro group and subsequent loss of neutral molecules are characteristic for nitroaromatic compounds.[8]

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma is_spike Spike with This compound plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification

Caption: Experimental workflow for the analysis of 4-Methyl-2-nitroaniline.

G cluster_principle Principle of Isotope Dilution Mass Spectrometry cluster_molecules sample Sample with Unknown Amount of Analyte is_add Addition of Known Amount of Labeled Internal Standard (IS) sample->is_add a1 mixture Analyte + IS Mixture is_add->mixture is1 analysis LC-MS/MS Analysis mixture->analysis m_a1 ratio Measure Peak Area Ratio (Analyte / IS) analysis->ratio quant Calculate Analyte Concentration ratio->quant a2 a3 a4 is2 m_a2 m_a3 m_a4 m_is1 m_is2

References

Application Note: A General Protocol for LC-MS/MS Method Development for Small Molecule Quantification Using 4-Methyl-2-nitroaniline-d6 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for the quantification of small molecules in complex biological matrices. Its high sensitivity and selectivity make it the preferred method in pharmaceutical research and clinical labs.[1] A key element for achieving accurate and precise quantification is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.[2] This is because they share nearly identical physicochemical properties with the analyte, causing them to co-elute chromatographically and experience similar effects from the sample matrix and ionization process.[3]

This application note provides a comprehensive protocol for developing a robust LC-MS/MS method for a hypothetical small molecule, "Analyte X," using 4-Methyl-2-nitroaniline-d6 as the internal standard. The protocol covers instrument setup, sample preparation, and data analysis, providing a foundational workflow that can be adapted for various small molecule analytes.

Experimental Protocols

Materials and Reagents
  • Analytes: Analyte X (hypothetical), this compound (Internal Standard, CAS: 1246820-08-5)[4]

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (or other relevant matrix).

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), 96-well plates.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Analyte X and this compound into separate volumetric flasks.

    • Dissolve in methanol to achieve a final concentration of 1 mg/mL for each. These stocks should be stored at -20°C.

  • Working Solutions:

    • Analyte X Intermediate Stock (100 µg/mL): Dilute the 1 mg/mL Analyte X stock solution 1:10 with 50:50 (v/v) methanol:water.

    • Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the 1 mg/mL this compound stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking the Analyte X intermediate stock into drug-free human plasma to achieve a concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[5]

    • Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Plasma Sample (CC, QC, or Unknown) B 2. Spike with IS (100 ng/mL this compound) A->B C 3. Protein Precipitation (Add Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Collect Supernatant D->E F 6. Inject into LC-MS/MS System E->F G 7. Data Acquisition (MRM Mode) F->G H 8. Data Processing & Quantification G->H

Caption: General workflow for sample preparation and analysis.

Protocol 2: Sample Preparation using Protein Precipitation

Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples.[1]

  • Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile). The ratio of plasma to precipitation solvent is 1:3.[1]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Method Parameters

The following are starting parameters that should be optimized for the specific analyte and system.

Liquid Chromatography (LC) Parameters

Parameter Suggested Value
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific mass transitions for Analyte X must be determined empirically. The transitions for this compound are based on its molecular weight of 158.19 g/mol .[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Analyte X User DeterminedUser Determined100OptimizedOptimized
This compound 159.2112.21002580

Data Presentation

Quantitative Data Summary

Data should be processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio (Analyte X / Internal Standard) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

Table of Expected Method Performance Characteristics

Parameter Expected Result
Retention Time (Analyte X) ~2.1 min
Retention Time (IS) ~2.1 min
Linear Dynamic Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Inter- and Intra-day Precision < 15% CV

| Inter- and Intra-day Accuracy | 85-115% of nominal |

Method Development Logic

The development of a reliable LC-MS/MS method is a systematic process. The following diagram illustrates the logical flow and decision-making steps involved in optimizing the protocol. The process begins with sample preparation and chromatography, followed by mass spectrometer tuning and a final check for matrix effects.[6]

G Start Start Method Development SamplePrep Select Sample Prep (e.g., Protein Precipitation) Start->SamplePrep LCOptimization Optimize LC Conditions (Column, Mobile Phase, Gradient) SamplePrep->LCOptimization MSOptimization Optimize MS Parameters (MRM Transitions, CE, DP) LCOptimization->MSOptimization MatrixCheck Assess Matrix Effects? MSOptimization->MatrixCheck ModifyPrep Modify Sample Prep (e.g., LLE, SPE) MatrixCheck->ModifyPrep Yes ModifyLC Adjust LC Gradient for Better Separation MatrixCheck->ModifyLC Minor Effects Validation Proceed to Method Validation MatrixCheck->Validation No ModifyPrep->LCOptimization ModifyLC->MSOptimization

Caption: Decision-making workflow for LC-MS/MS method development.

Discussion

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability introduced during sample preparation and analysis. Because the SIL-IS has a higher mass, its signal is distinct from the analyte, yet its chemical behavior is nearly identical, allowing it to accurately track the analyte through extraction and ionization.[7] However, it is important to verify that the deuteration does not cause a significant chromatographic shift, which could lead to the analyte and IS eluting into different zones of matrix suppression.[3] The final method should be fully validated according to regulatory guidelines (e.g., ICH M10) to ensure its accuracy, precision, and robustness for its intended purpose.[8]

References

Application Notes and Protocols for 4-Methyl-2-nitroaniline-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic studies.[1][2] Deuterium-labeled compounds, such as 4-Methyl-2-nitroaniline-d6, are particularly useful due to their chemical similarity to the unlabeled parent drug. Their key advantage lies in the mass difference, which allows for their distinct detection by mass spectrometry.[3][4] This property makes them ideal for use as internal standards in quantitative bioanalysis and as tracers to elucidate metabolic pathways.[4][5][6]

The primary applications of this compound in pharmacokinetic studies are:

  • As an Internal Standard (IS): For the accurate quantification of unlabeled 4-Methyl-2-nitroaniline in biological matrices.

  • As a Metabolic Tracer: To study the absorption, distribution, metabolism, and excretion (ADME) of 4-Methyl-2-nitroaniline.

Application 1: this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] this compound is an ideal internal standard for 4-Methyl-2-nitroaniline as it co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thus compensating for variability during sample processing and analysis.[5]

Experimental Protocol: Quantification of 4-Methyl-2-nitroaniline in Rat Plasma

1. Objective: To determine the concentration of 4-Methyl-2-nitroaniline in rat plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials and Reagents:

  • 4-Methyl-2-nitroaniline (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Rat plasma (K2EDTA)

3. Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Weigh 10 mg of 4-Methyl-2-nitroaniline and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.

  • Inject 5 µL into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 4-Methyl-2-nitroaniline: m/z 153.1 -> 107.1 (Quantifier), 153.1 -> 136.1 (Qualifier)

    • This compound: m/z 159.1 -> 113.1 (Quantifier)

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Data Presentation: Exemplary Pharmacokinetic Parameters

The following table represents hypothetical pharmacokinetic data that could be obtained after oral administration of 4-Methyl-2-nitroaniline to rats.

ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 120
Tmaxh1.5 ± 0.5
AUC(0-t)ngh/mL4200 ± 550
AUC(0-inf)ngh/mL4500 ± 600
t1/2h3.2 ± 0.8

Visualization: Bioanalytical Workflow

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis & Data Processing P Plasma Sample (50 µL) IS Add Internal Standard (this compound) in Acetonitrile P->IS Vortex Vortex IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Quantification (Peak Area Ratio) LCMS->Data PK Pharmacokinetic Parameter Calculation Data->PK cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound (M+6) Hydroxylation Hydroxylation (M+6+16) Parent->Hydroxylation CYP450 Reduction Nitro Reduction (M+6-30+2) Parent->Reduction Nitroreductase Glucuronidation Glucuronidation (M+6+16+176) Hydroxylation->Glucuronidation UGT Sulfation Sulfation (M+6+16+80) Hydroxylation->Sulfation SULT

References

Application Notes and Protocols for the Quantification of 4-methyl-2-nitroaniline in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-methyl-2-nitroaniline in various water samples. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring reliable and accurate quantification for environmental monitoring, process control, and research applications.

Introduction

4-methyl-2-nitroaniline is an organic compound used in the synthesis of dyes and pigments. Its potential presence in industrial wastewater and surface water necessitates sensitive and specific analytical methods for its quantification to ensure environmental safety and regulatory compliance. This document details the necessary procedures for sample preparation, instrumental analysis, and data interpretation.

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of 4-methyl-2-nitroaniline in water:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the analysis of polar and thermolabile compounds like nitroanilines without the need for derivatization.[1] This method offers good sensitivity and reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for trace-level detection and confirmation of the analyte's identity.[2]

Data Presentation: Quantitative Method Validation Parameters

Table 1: HPLC-UV Method Performance (Reference Data for Nitroanilines in Water)

ParameterTypical Value
Linearity Range1 - 100 µg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.2 µg/L
Limit of Quantification (LOQ)0.3 - 0.6 µg/L
Recovery (Spiked Samples)93% - 108%
Precision (%RSD)< 5%

Table 2: GC-MS Method Performance (Reference Data for a Structurally Related Analyte)

ParameterTypical Value
Limit of Detection (LOD)0.001 µg/g
Limit of Quantification (LOQ)0.003 µg/g
Correlation Coefficient (r²)> 0.99
Recovery (Spiked Samples)99.2% - 100.3%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For trace analysis, pre-concentration of the water sample is often necessary. Online SPE is an efficient method that can be directly coupled with an HPLC system.[1]

Protocol:

  • Cartridge Selection: Utilize a hydrophilic-lipophilic balanced (HLB) or a reversed-phase polymer-based SPE cartridge (e.g., Dionex SolEx HRP).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.

  • Elution: Elute the trapped 4-methyl-2-nitroaniline from the cartridge with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 50:50, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 254 nm

Protocol:

  • Prepare a series of calibration standards of 4-methyl-2-nitroaniline in the mobile phase.

  • Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared water sample extracts.

  • Quantify the concentration of 4-methyl-2-nitroaniline in the samples by comparing the peak area with the calibration curve.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of 4-methyl-2-nitroaniline (e.g., m/z 152, 122, 92)

Protocol:

  • Prepare a series of calibration standards of 4-methyl-2-nitroaniline in a suitable solvent (e.g., methanol or ethyl acetate).

  • Set up the GC-MS system with the specified conditions.

  • Inject the calibration standards to generate a calibration curve based on the peak areas of the selected ions.

  • Inject the prepared water sample extracts.

  • Identify 4-methyl-2-nitroaniline based on its retention time and the presence of characteristic ions.

  • Quantify the concentration using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Water Sample Collection filtration Filtration (0.45 µm) sample_collection->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution concentration Concentration & Reconstitution elution->concentration hplc HPLC-UV Analysis concentration->hplc HPLC Pathway gcms GC-MS Analysis concentration->gcms GC-MS Pathway quantification Quantification hplc->quantification gcms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the quantification of 4-methyl-2-nitroaniline in water samples.

Analytical Method Selection Logic

method_selection start Start: Need to quantify 4-methyl-2-nitroaniline in water concentration_check Expected Concentration? start->concentration_check trace_levels Trace Levels (< 1 µg/L) concentration_check->trace_levels Low higher_levels Higher Levels (> 1 µg/L) concentration_check->higher_levels High gcms Select GC-MS trace_levels->gcms confirmation_needed Confirmation of Identity Required? higher_levels->confirmation_needed confirmation_needed->gcms Yes hplc Select HPLC-UV confirmation_needed->hplc No end End: Method Selected gcms->end hplc->end

Caption: Decision logic for selecting the appropriate analytical method.

References

Application Notes and Protocols for the Use of Deuterated Standards in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Stability Assays and the Role of Deuterated Standards

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter evaluated during drug discovery and development.[1][2] In vitro assays using liver fractions such as microsomes and hepatocytes are routinely employed to determine the intrinsic clearance of new chemical entities.[1][2][3][4] These assays help in predicting the in vivo pharmacokinetic profile of a drug candidate and guide lead optimization.[5][6]

Accurate quantification of the parent compound over time is essential for reliable metabolic stability assessment. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] Deuterated standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[9]

Advantages of Using Deuterated Standards:
  • Minimization of Matrix Effects: Biological matrices like plasma and microsomal incubations are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to variability in the analytical signal.[8] Since a deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[8]

  • Correction for Variability: Deuterated internal standards compensate for variations in sample preparation, such as extraction efficiency and injection volume, as well as fluctuations in instrument response.[7][10]

  • Improved Assay Robustness and Reliability: The use of a SIL-IS can significantly improve the robustness and reliability of a bioanalytical method, leading to more consistent and reproducible data.[8][10] This is a key consideration for regulatory submissions, with agencies like the European Medicines Agency (EMA) noting that a vast majority of submitted assay validations incorporate SIL-IS.[8]

Considerations for Using Deuterated Standards:

While highly advantageous, there are some considerations when using deuterated standards:

  • Isotopic Exchange: It is crucial to ensure that the deuterium atoms are placed in non-exchangeable positions on the molecule to prevent their loss in solution or during analysis.

  • Chromatographic Separation: In some instances, deuterated standards can exhibit slightly different chromatographic retention times compared to the unlabeled analyte. This "isotopic effect" should be evaluated during method development.

  • Purity: The isotopic purity of the deuterated standard is important to avoid interference with the measurement of the analyte.

Experimental Protocols

Below are detailed protocols for two common metabolic stability assays, specifically highlighting the integration of deuterated internal standards.

Protocol 1: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs).[1][4]

Materials and Reagents:
  • Test compound

  • Deuterated internal standard (IS) of the test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile (ACN) or methanol to stop the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_incubate Pre-incubate Microsomes and Test Compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Incubate at 37°C, Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate_reaction->time_points quench Quench Reaction with Ice-Cold ACN containing Deuterated Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis: Calculate Peak Area Ratio (Analyte/IS) lcms->data calc Determine % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) data->calc

Fig 1. Microsomal Stability Assay Workflow
Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Further dilute in buffer to a working concentration (e.g., 1 µM).[11]

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11][12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[13]

    • Prepare the quenching solution: ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration (e.g., 100 nM).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered T=0.[12]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold ACN with the deuterated internal standard.[4][14] This immediately stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.

Data Analysis:
  • Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Protocol 2: Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive assessment of metabolic stability.[1][3][15]

Materials and Reagents:
  • Test compound

  • Deuterated internal standard (IS) of the test compound

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Ice-cold acetonitrile (ACN) or methanol

  • 96-well plates (collagen-coated if performing an attached cell assay)

  • Incubator with CO2 supply (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution in Medium mix_cells_compound Combine Hepatocytes and Test Compound prep_compound->mix_cells_compound prep_hepatocytes Prepare Hepatocyte Suspension at Desired Cell Density prep_hepatocytes->mix_cells_compound incubate Incubate at 37°C in CO2 Incubator mix_cells_compound->incubate time_points Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->time_points quench Quench Reaction with Ice-Cold ACN containing Deuterated Internal Standard time_points->quench centrifuge Centrifuge to Pellet Cell Debris quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis: Calculate Peak Area Ratio (Analyte/IS) lcms->data calc Determine % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) data->calc

Fig 2. Hepatocyte Stability Assay Workflow
Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute in incubation medium to the final desired concentration (e.g., 1 µM).[16]

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in incubation medium to a specific cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[6]

    • Prepare the quenching solution: ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound working solution to the wells to initiate the reaction (T=0).

    • Incubate the plate at 37°C in a humidified CO2 incubator, often with gentle shaking if using a suspension assay.[3]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the hepatocyte suspension and add it to a separate plate containing the ice-cold ACN with the deuterated internal standard.[16][17]

  • Sample Processing:

    • Centrifuge the plate to pellet the cell debris and precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

Data Analysis:
  • Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.

  • Normalize the data as a percentage of the T=0 ratio.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)

Data Presentation

The quantitative data from these assays are typically summarized to allow for easy comparison and ranking of compounds.

Table 1: Representative Microsomal Stability Data
CompoundTime (min)Peak Area (Analyte)Peak Area (Deuterated IS)Peak Area Ratio (Analyte/IS)% Remaining
Drug X 01,250,000610,0002.05100.0
5980,000605,0001.6279.0
15550,000615,0000.8943.4
30210,000608,0000.3517.1
4575,000612,0000.125.9
Drug Y 01,310,000620,0002.11100.0
51,280,000618,0002.0798.1
151,200,000625,0001.9291.0
301,150,000621,0001.8587.7
451,080,000619,0001.7482.5
Table 2: Calculated Metabolic Stability Parameters
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint)Classification
Drug X 12.5111 µL/min/mg proteinHigh Clearance
Drug Y 155.28.9 µL/min/mg proteinLow Clearance
Propranolol (Control) 18.276 µL/min/mg proteinHigh Clearance
Verapamil (Control) 25.754 µL/min/mg proteinIntermediate Clearance

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

By incorporating deuterated standards into metabolic stability assays, researchers can significantly enhance the quality and reliability of their data, leading to more informed decisions in the drug development process.

References

Application Notes and Protocols for 4-Methyl-2-nitroaniline-d6 in Toxicology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methyl-2-nitroaniline-d6 as an internal standard in toxicology research and drug metabolism studies. Detailed protocols for its application in quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with representative data and visualizations to guide researchers in its effective use.

Introduction

4-Methyl-2-nitroaniline is a chemical intermediate used in the synthesis of azo dyes and pigments.[1] Due to its chemical structure, containing both a nitro and an amino group on a toluene backbone, it is of toxicological interest. The non-deuterated form is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its potential human health risks.

Stable isotope-labeled compounds, such as this compound, are invaluable tools in toxicology and drug metabolism research.[3][4][5] The incorporation of deuterium atoms results in a compound that is chemically identical to the parent molecule but has a higher mass. This property makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[6][7][8]

Application: Quantitative Analysis of 4-Methyl-2-nitroaniline in Biological Matrices

The primary application of this compound is as an internal standard for the accurate and precise quantification of 4-Methyl-2-nitroaniline in complex biological matrices such as plasma, urine, and tissue homogenates. This is critical for pharmacokinetic studies, toxicokinetic analysis, and biomonitoring of exposure to the parent compound.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis.[1][7] A known amount of the isotopically labeled internal standard (this compound) is added to the biological sample containing the unlabeled analyte (4-Methyl-2-nitroaniline). The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to determine the concentration of the analyte in the sample. This method corrects for analyte loss during sample processing and for matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer.[9]

Experimental Protocol: Quantification of 4-Methyl-2-nitroaniline in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of 4-Methyl-2-nitroaniline in human plasma using this compound as an internal standard.

Materials and Reagents
  • 4-Methyl-2-nitroaniline (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-Methyl-2-nitroaniline and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Methyl-2-nitroaniline stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Methyl-2-nitroaniline: To be determined empirically. A plausible transition would be based on the molecular weight of 152.15 g/mol .

      • This compound: To be determined empirically. A plausible transition would be based on the molecular weight of 158.19 g/mol .

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Presentation

The following tables represent typical data obtained during the validation of the described analytical method.

Table 1: Calibration Curve for 4-Methyl-2-nitroaniline in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001102.3
50.061 ± 0.00498.7
100.125 ± 0.009101.5
500.630 ± 0.04199.2
1001.245 ± 0.08299.8
5006.281 ± 0.395100.9
100012.550 ± 0.76399.1
Linearity (r²) 0.9995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. ± SD %CV
Low QC 32.95 ± 0.186.1
Mid QC 8081.2 ± 3.54.3
High QC 800795.6 ± 29.83.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of 4-Methyl-2-nitroaniline.

Potential Metabolic Pathway

The toxicology of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates. The following diagram illustrates a plausible metabolic pathway for 4-Methyl-2-nitroaniline, which can be investigated using stable isotope-labeled tracers.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_reactivity Reactivity and Toxicity parent 4-Methyl-2-nitroaniline nitroreduction Nitroreductases parent->nitroreduction acetylation N-acetylated Metabolite parent->acetylation hydroxylamine N-hydroxylamino Intermediate nitroreduction->hydroxylamine nitroso Nitroso Intermediate hydroxylamine->nitroso glucuronidation Glucuronide Conjugate hydroxylamine->glucuronidation ros Reactive Oxygen Species hydroxylamine->ros dna_adducts DNA Adducts nitroso->dna_adducts protein_adducts Protein Adducts nitroso->protein_adducts toxicity Toxicity dna_adducts->toxicity protein_adducts->toxicity ros->toxicity

Caption: Potential metabolic activation pathway of 4-Methyl-2-nitroaniline.

Conclusion

This compound is an essential tool for the reliable quantification of its non-deuterated counterpart in toxicological and drug metabolism studies. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides high accuracy and precision, which is critical for regulatory submissions and for gaining a thorough understanding of the pharmacokinetic and toxicokinetic properties of 4-Methyl-2-nitroaniline. The protocols and data presented here serve as a guide for researchers to develop and validate robust analytical methods for their specific research needs.

References

Application Note: Stable Isotope Labeling in Proteomics with Deuterated Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics, enabling the accurate relative quantification of proteins and their post-translational modifications between different biological samples. One of the most robust and cost-effective chemical labeling methods is reductive dimethylation (ReDi), which utilizes deuterated amines to introduce a mass tag at the peptide level.[1][2][3] This method is applicable to virtually any protein sample, making it a versatile tool for a wide range of research applications, from biomarker discovery to drug development.[1][4]

Reductive dimethylation involves the covalent modification of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) with methyl groups.[1][3] By using isotopically light (e.g., CH₂O and NaBH₃CN) and heavy (e.g., CD₂O and NaBD₃CN) reagents, peptides from different samples can be differentially labeled.[1][5] When the labeled samples are mixed and analyzed by mass spectrometry, the relative abundance of a peptide is determined by comparing the signal intensities of its light and heavy isotopic forms.[1]

Key Advantages of Reductive Dimethylation:

  • Cost-Effective: The reagents required for reductive dimethylation are significantly less expensive than those for other labeling techniques like iTRAQ or TMT.[1][6]

  • Robust and Efficient: The labeling reaction is fast, specific, and highly efficient, with reported labeling efficiencies of over 98%.[1]

  • Versatile: It can be applied to a wide variety of sample types, including cell lysates, tissues, and biofluids.[1]

  • Improved Peptide Ionization: The addition of dimethyl groups can enhance the ionization efficiency of peptides, potentially leading to improved protein identification.[3]

This application note provides a detailed protocol for stable isotope labeling of peptides using deuterated amines via reductive dimethylation, along with quantitative data and visualizations to guide researchers in its successful implementation.

Experimental Workflow

The overall workflow for quantitative proteomics using reductive dimethylation is depicted below. The process begins with protein extraction and digestion, followed by peptide labeling, sample mixing, fractionation, and finally, LC-MS/MS analysis and data processing.

G cluster_sample_prep Sample Preparation cluster_labeling Stable Isotope Labeling cluster_analysis Mass Spectrometry Analysis p1 Protein Extraction (Sample A) p2 Protein Extraction (Sample B) d1 Protein Digestion (Trypsin) p1->d1 d2 Protein Digestion (Trypsin) l1 Light Labeling (CH₂O, NaBH₃CN) l2 Heavy Labeling (CD₂O, NaBD₃CN) mix Mix Labeled Peptides (1:1 ratio) frac Peptide Fractionation (e.g., High pH RP-HPLC) lcms LC-MS/MS Analysis data Data Analysis (Quantification) p2->d2 d1->l1 d2->l2 l1->mix l2->mix mix->frac frac->lcms lcms->data G cluster_pathway Generic Signaling Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 kinase2 Kinase 2 tf Transcription Factor gene Gene Expression response Cellular Response receptor->kinase1 kinase1->kinase2 kinase2->tf tf->gene gene->response

References

Troubleshooting & Optimization

How to resolve matrix effects in 4-Methyl-2-nitroaniline-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the analysis of 4-Methyl-2-nitroaniline-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3] In the analysis of this compound, endogenous components in biological matrices like plasma, urine, or tissue can interfere with its ionization in the mass spectrometer source, leading to unreliable results.[2]

Q2: How does a deuterated internal standard like this compound help in resolving matrix effects?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred tool for compensating for matrix effects.[4] Because it is chemically almost identical to the analyte (4-Methyl-2-nitroaniline), it is assumed to have the same chromatographic retention time and experience the same degree of matrix-induced ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always completely eliminate issues related to matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard.[5][6] If this separation is significant and they elute into regions with different levels of ion suppression, the internal standard will not accurately compensate for the matrix effect on the analyte.[5]

Q4: What are the primary strategies to minimize matrix effects at the sample preparation stage?

A4: The most effective way to combat matrix effects is to remove interfering components from the sample before analysis. The three primary sample preparation techniques are:

  • Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing matrix components, especially phospholipids, which are major contributors to matrix effects.[7][8]

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7]

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components.[7] SPE uses a solid sorbent to selectively retain the analyte while allowing matrix components to be washed away, resulting in a cleaner extract.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy despite using this compound.

Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the internal standard (Deuterium Isotope Effect).

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. Overlay the extracted ion chromatograms to confirm if their peak apexes are perfectly aligned. A consistent, small offset in retention time can indicate a deuterium isotope effect.[5]

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the gradient slope or the mobile phase composition to minimize the separation between the analyte and the internal standard.

    • Column Chemistry: Test different stationary phases. Nonpolar stationary phases can sometimes exhibit an inverse isotope effect (heavier isotope elutes earlier), while polar phases may show a normal effect.[9] Experimenting with different column chemistries can help achieve co-elution.

  • Evaluate Sample Preparation: If chromatographic adjustments are insufficient, a more rigorous sample clean-up using SPE can reduce the overall matrix load, thereby minimizing the impact of any residual separation between the analyte and the internal standard.

Issue 2: Significant ion suppression is observed for 4-Methyl-2-nitroaniline.

Possible Cause: Inadequate removal of matrix components, particularly phospholipids from biological samples.

Troubleshooting Steps:

  • Assess the Severity of Ion Suppression: A post-column infusion experiment can qualitatively identify the regions of ion suppression in your chromatogram. This involves infusing a constant flow of 4-Methyl-2-nitroaniline into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression occurs.[10]

  • Improve Sample Preparation:

    • Switch to a More Effective Technique: If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample extract.[7][8]

    • Optimize the Existing Method:

      • LLE: Experiment with different extraction solvents and pH conditions to improve the selectivity for 4-Methyl-2-nitroaniline.

      • SPE: Select a sorbent chemistry that strongly retains the analyte while allowing for efficient washing of interferences. Mixed-mode or polymeric sorbents can be very effective.[11]

  • Chromatographic Separation: Adjust the HPLC method to move the elution of 4-Methyl-2-nitroaniline to a region with minimal ion suppression, as identified by the post-column infusion experiment.

Quantitative Data on Matrix Effect Mitigation

The following tables summarize quantitative data on the effectiveness of different sample preparation techniques for reducing matrix effects for compounds structurally similar to 4-Methyl-2-nitroaniline.

Table 1: Matrix Effect and Extraction Recovery for p-Nitroaniline and its Metabolites in Blood [12]

AnalyteMatrix Effect (%)Extraction Recovery (%)
p-Nitroaniline (p-NA)85.2 - 93.788.1 - 95.4
2-Amino-5-nitrophenol (2A5NP)78.2 - 89.177.3 - 86.9
p-Phenylenediamine (p-PD)91.5 - 107.590.2 - 99.3
p-Nitroacetanilide (p-NAA)82.4 - 91.884.5 - 92.1
p-Aminoacetanilide (p-AAA)88.6 - 97.389.9 - 96.8

Data from a validated UPLC-Q-Orbitrap HRMS method. Matrix effect was calculated as the ratio of the response in matrix to the response in a neat solution. An ideal value is 100%. Values between 80% and 120% are generally considered acceptable.

Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal [8]

Sample Preparation MethodRelative Phospholipid Removal Efficiency
Protein Precipitation (PPT)Low
Solid-Phase Extraction (SPE)Medium
HybridSPEHigh

Phospholipids are a major source of matrix effects in bioanalysis. This table provides a qualitative comparison of the efficiency of different techniques in removing them.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 4-Methyl-2-nitroaniline and this compound into the final mobile phase composition at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike the extracts with 4-Methyl-2-nitroaniline and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with 4-Methyl-2-nitroaniline and this compound at the same concentration as Set A before performing the sample preparation procedure.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation of the MF across the different lots of matrix should be <15%.

  • Calculate the Recovery:

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • This value should be close to 1, and the CV across different lots should be <15%.

Protocol 2: General Solid-Phase Extraction (SPE) for Nitroaromatic Compounds

This is a general starting protocol that should be optimized for 4-Methyl-2-nitroaniline.

  • Select Sorbent: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point due to its broad retention of compounds with varying polarities.[13]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Loading: Dilute the sample (e.g., plasma) with an aqueous buffer (e.g., 2% phosphoric acid) and load it onto the conditioned cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of base (e.g., 0.5% ammonium hydroxide) to the elution solvent can improve the recovery of basic compounds.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Inaccurate/Irreproducible Results with this compound check_coelution Step 1: Verify Co-elution of Analyte and Internal Standard start->check_coelution coeluted Peaks Co-elute check_coelution->coeluted Yes not_coeluted Peaks are Separated check_coelution->not_coeluted No assess_me Step 3: Assess Overall Matrix Effect Severity coeluted->assess_me modify_lc Step 2: Modify LC Method (Gradient, Column) not_coeluted->modify_lc modify_lc->check_coelution me_high Matrix Effect > 20% assess_me->me_high High me_low Matrix Effect < 20% assess_me->me_low Acceptable improve_cleanup Step 4: Improve Sample Preparation (Switch to SPE/LLE, Optimize Method) me_high->improve_cleanup revalidate Re-evaluate and Validate Method me_low->revalidate improve_cleanup->revalidate

Caption: A decision tree for troubleshooting matrix effects.

SamplePrepComparison Sample Preparation Effectiveness vs. Complexity cluster_0 Increasing Effectiveness in Matrix Removal cluster_1 Increasing Method Development Time/Complexity ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) ppt->lle spe Solid-Phase Extraction (SPE) lle->spe ppt_c Low lle_c Medium ppt_c->lle_c spe_c High lle_c->spe_c

Caption: Relationship between sample prep method and effectiveness.

References

Technical Support Center: Optimizing Mass Spectrometry for 4-Methyl-2-nitroaniline-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry ionization of 4-Methyl-2-nitroaniline-d6.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

A1: The choice between ESI and APCI depends on the analyte's polarity and thermal stability. 4-Methyl-2-nitroaniline is a relatively small and moderately polar molecule. As a general guideline, ESI is effective for polar to moderately polar molecules that are prone to thermal degradation, while APCI is better suited for less polar and more volatile compounds that are thermally stable. For 4-Methyl-2-nitroaniline, both techniques can potentially be used, and the optimal choice may depend on the specific liquid chromatography (LC) conditions and instrument sensitivity. It is recommended to screen both ionization modes to determine the best performance for your specific application.

Q2: What are the expected precursor ions for this compound in positive and negative ionization modes?

A2:

  • Positive Ion Mode: The most common precursor ion is the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is approximately 158.19 g/mol , the expected m/z for the protonated molecule would be around 159.19. Adduct formation with sodium [M+Na]⁺ (m/z ~181.18) or potassium [M+K]⁺ (m/z ~197.17) is also possible, especially if the mobile phase or sample contains these salts.[1][2][3][4]

  • Negative Ion Mode: The deprotonated molecule, [M-H]⁻, is the most likely precursor ion, with an expected m/z of approximately 157.18.

Q3: What are common adducts observed with nitroaniline compounds in ESI?

A3: In positive ion ESI, besides protonation, common adducts include those with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[1][2][3][4] The formation and intensity of these adducts are highly dependent on the mobile phase composition, pH, and the cleanliness of the system. In negative ion mode, adducts with formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can be observed if these are present in the mobile phase.[1]

Q4: How does deuterium labeling in this compound affect its mass spectrometry analysis?

A4: Deuterium labeling primarily results in a mass shift of the molecular ion and any fragment ions containing the deuterium atoms. This is useful for distinguishing the analyte from its unlabeled counterpart. However, it can also introduce chromatographic retention time shifts, where the deuterated compound may elute slightly earlier or later than the non-deuterated version.[5] While this shift is usually small, it's a critical consideration when using the deuterated compound as an internal standard for quantification. There can also be minor isotope effects on fragmentation patterns, though these are generally less pronounced in ESI and APCI compared to electron ionization (EI).[6][7][8]

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Ionization Mode Screen both ESI and APCI in both positive and negative ion modes to determine the most sensitive method.
Incorrect Source Parameters Optimize key source parameters such as capillary voltage (ESI), corona discharge current (APCI), gas temperatures (nebulizer and auxiliary), and gas flow rates. Refer to the Table 1: Representative Starting Source Parameters for initial guidance.
Mobile Phase Incompatibility Ensure the mobile phase is compatible with the chosen ionization mode. For ESI, the presence of a proton source (e.g., 0.1% formic acid for positive mode) or a proton acceptor (e.g., 0.1% ammonium hydroxide for negative mode) is crucial. For APCI, methanol is often preferred over acetonitrile as the organic solvent.[9]
Ion Suppression Matrix effects from the sample or mobile phase additives can suppress the analyte signal. Dilute the sample, improve sample preparation to remove interfering components, or adjust the chromatography to separate the analyte from the suppressing agents.
Analyte Degradation 4-Methyl-2-nitroaniline may be susceptible to degradation in the ion source, especially at high temperatures. Gradually decrease the source and vaporizer temperatures to assess for thermal degradation.
Issue 2: Excessive In-Source Fragmentation

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Source Voltages High capillary voltage in ESI or a high fragmentor/cone voltage can induce fragmentation in the ion source. Gradually reduce these voltages to minimize fragmentation and maximize the precursor ion intensity.
Elevated Source Temperatures High temperatures in the ion source or transfer optics can cause thermal degradation and fragmentation. Optimize by systematically lowering the temperatures.
Dirty Ion Source A contaminated ion source can lead to unstable ionization and increased fragmentation. Clean the ion source components according to the manufacturer's recommendations.
Issue 3: Prominent Adduct Formation Affecting Quantification

Possible Causes & Solutions:

CauseTroubleshooting Steps
Contaminated Mobile Phase or Glassware The presence of sodium or potassium salts in the mobile phase or from glassware can lead to dominant [M+Na]⁺ and [M+K]⁺ adducts. Use high-purity solvents and additives, and consider using plasticware or thoroughly cleaned glassware.
Mobile Phase Composition To promote protonation and reduce sodium/potassium adducts in positive ESI, add a small amount of ammonium formate or ammonium acetate to the mobile phase. The ammonium ions can outcompete sodium and potassium for adduction.
Suboptimal Cone/Fragmentor Voltage In some cases, a slightly increased cone or fragmentor voltage can help to dissociate adducts in the source, favoring the protonated molecule. This should be optimized carefully to avoid unwanted fragmentation of the analyte itself.

Experimental Protocols

Protocol 1: Screening and Optimization of Ionization Mode and Polarity
  • Prepare a standard solution of this compound at a concentration of 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up the LC-MS system with a suitable C18 column.

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump and a T-junction, or perform a series of flow injections.

  • Screen ESI and APCI sources sequentially.

  • For each source, acquire data in both positive and negative ion modes .

  • Monitor for the expected precursor ions : [M+H]⁺ (m/z ~159.19) and [M+Na]⁺ (m/z ~181.18) in positive mode, and [M-H]⁻ (m/z ~157.18) in negative mode.

  • Compare the signal intensities obtained from each mode to determine the optimal ionization technique and polarity for your instrument and conditions.

Protocol 2: Optimization of ESI/APCI Source Parameters
  • Select the optimal ionization mode and polarity determined from Protocol 1.

  • Infuse the standard solution of this compound continuously.

  • Systematically vary one source parameter at a time while keeping others constant. Monitor the signal intensity of the target precursor ion.

    • ESI: Optimize capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.

    • APCI: Optimize corona discharge current, vaporizer temperature, nebulizer gas pressure, and drying gas flow rate.

  • Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.

  • Verify the optimized parameters by performing a final injection and confirming the improved signal intensity and stability.

Table 1: Representative Starting Source Parameters for Optimization

ParameterESI (Positive/Negative)APCI (Positive/Negative)
Capillary Voltage 3.0 - 4.5 kV / 2.5 - 3.5 kVN/A
Corona Current N/A2 - 5 µA
Nebulizer Gas Pressure 30 - 50 psi40 - 60 psi
Drying Gas Flow 8 - 12 L/min5 - 10 L/min
Drying Gas Temperature 300 - 350 °C350 - 450 °C
Vaporizer Temperature N/A350 - 450 °C

Note: These are general starting points and the optimal values will be instrument-dependent.

Visualizations

Ionization_Optimization_Workflow cluster_prep Sample Preparation cluster_screening Ionization Screening cluster_optimization Parameter Optimization Prep Prepare 1 µg/mL Standard of this compound Screen Infuse/Inject Standard Prep->Screen ESI_Screen Test ESI (+/-) Screen->ESI_Screen APCI_Screen Test APCI (+/-) Screen->APCI_Screen Decision Select Best Ionization Mode ESI_Screen->Decision APCI_Screen->Decision Optimize Systematic Parameter Adjustment Decision->Optimize Source_Params Vary: - Voltages - Gas Flows - Temperatures Optimize->Source_Params Analysis Monitor Precursor Ion Intensity Optimize->Analysis Analysis->Optimize Iterate Optimized_Method Final Optimized Method Analysis->Optimized_Method

Caption: Workflow for optimizing mass spectrometry ionization.

Troubleshooting_Logic Start Problem Encountered No_Signal Poor/No Signal? Start->No_Signal Fragmentation Excessive Fragmentation? No_Signal->Fragmentation No Check_Mode Check Ionization Mode (ESI vs APCI, +/-) No_Signal->Check_Mode Yes Adducts Dominant Adducts? Fragmentation->Adducts No Reduce_Voltages Reduce Source Voltages Fragmentation->Reduce_Voltages Yes End Problem Resolved Adducts->End No Clean_System Use High-Purity Solvents/Glassware Adducts->Clean_System Yes Optimize_Source Optimize Source Parameters Check_Mode->Optimize_Source Check_Mobile_Phase Check Mobile Phase Compatibility Optimize_Source->Check_Mobile_Phase Check_Mobile_Phase->End Lower_Temps Lower Source Temperatures Reduce_Voltages->Lower_Temps Lower_Temps->End Modify_Mobile_Phase Add Ammonium Formate/Acetate Clean_System->Modify_Mobile_Phase Modify_Mobile_Phase->End

Caption: Troubleshooting logic for common MS issues.

References

Troubleshooting poor chromatographic peak shape for 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4-Methyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for 4-Methyl-2-nitroaniline?

Poor peak shape for 4-Methyl-2-nitroaniline, a basic compound, often manifests as peak tailing, fronting, or splitting. The primary causes include:

  • Secondary Interactions: The amine group of 4-Methyl-2-nitroaniline can interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2][3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[1][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of 4-Methyl-2-nitroaniline and the silica surface. An unsuitable pH can exacerbate secondary interactions.[4][6]

  • Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can lead to peak distortion, particularly for early eluting peaks.[1][5]

  • Column Degradation: Over time, columns can degrade due to issues like bed deformation, voids at the column inlet, or contamination, all of which can result in poor peak shapes.[1][3][7][8]

  • Co-elution: The presence of an impurity or a closely related compound eluting at or near the same retention time can cause distorted or split peaks.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is wider than the front half.

Caption: Troubleshooting workflow for peak tailing of 4-Methyl-2-nitroaniline.

G cluster_0 start Peak Tailing Observed check_mobile_phase Optimize Mobile Phase (pH, Buffer, Additives) start->check_mobile_phase check_column Evaluate Column (Age, Type, Guard Column) check_mobile_phase->check_column If tailing continues solution_found Peak Shape Improved check_mobile_phase->solution_found If peak improves check_sample Review Sample Preparation (Solvent, Concentration) check_column->check_sample If tailing continues check_column->solution_found If peak improves check_sample->solution_found If peak improves no_improvement Issue Persists check_sample->no_improvement If tailing continues

Possible Causes & Solutions:

Cause Solution
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of 4-Methyl-2-nitroaniline to ensure it is fully protonated and to suppress the ionization of residual silanols. A pH of 2.5-3.5 is often effective.[3][4] 2. Use an End-capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[2][3] 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to preferentially interact with the active sites.[4]
Column Overload Reduce the concentration of the sample or decrease the injection volume.[1][5]
Column Contamination/Degradation 1. Wash the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Guard Column: If a guard column is in use, replace it.[7] 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[7][8]
Extra-column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening and tailing.[1]

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using a suitable buffer (e.g., phosphate or acetate buffer) at a concentration of 10-25 mM. The organic modifier (e.g., acetonitrile or methanol) percentage should be kept constant initially.

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 7.0) for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of 4-Methyl-2-nitroaniline.

  • Analyze Peak Shape: Record the chromatogram and calculate the tailing factor (asymmetry factor).

  • Change pH: Switch to the next mobile phase (e.g., pH 3.5) and repeat the equilibration and injection steps.

  • Compare Results: Compare the peak shapes obtained at different pH values to determine the optimal pH for symmetrical peaks.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is wider than the latter half.

Caption: Troubleshooting workflow for peak fronting.

G cluster_1 start Peak Fronting Observed check_overload Check for Sample Overload (Reduce Concentration/Volume) start->check_overload check_solvent Verify Sample Solvent (Match with Mobile Phase) check_overload->check_solvent If fronting persists solution_found Peak Shape Improved check_overload->solution_found If peak improves check_column_integrity Inspect Column (Voids, Packing) check_solvent->check_column_integrity If fronting persists check_solvent->solution_found If peak improves check_column_integrity->solution_found If peak improves no_improvement Issue Persists check_column_integrity->no_improvement If fronting persists

Possible Causes & Solutions:

Cause Solution
Sample Overload The most common cause of peak fronting.[5] Reduce the sample concentration or injection volume.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent. If a stronger solvent must be used, reduce the injection volume.[1][5]
Column Collapse/Void A void at the head of the column can cause peak fronting.[4] This often requires column replacement. Using a guard column can help protect the analytical column.
Low Temperature In some cases, operating at a very low temperature can lead to poor mass transfer and fronting peaks. Consider increasing the column temperature.

Experimental Protocol: Evaluating Sample Solvent

  • Prepare Samples: Prepare three solutions of 4-Methyl-2-nitroaniline at the same concentration:

    • Sample A: Dissolved in the initial mobile phase.

    • Sample B: Dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile).

    • Sample C: Dissolved in a solvent weaker than the mobile phase (e.g., 90% Water / 10% Acetonitrile).

  • Inject and Analyze: Inject the same volume of each sample and compare the resulting peak shapes.

Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single compound.

Caption: Troubleshooting workflow for split peaks.

G cluster_2 start Split Peak Observed check_frit Check for Blocked Frit (Backflush Column) start->check_frit check_solvent_effect Investigate Solvent Effect (Change Sample Solvent) check_frit->check_solvent_effect If splitting persists solution_found Single Peak Restored check_frit->solution_found If peak improves check_coelution Consider Co-elution (Modify Separation) check_solvent_effect->check_coelution If splitting persists check_solvent_effect->solution_found If peak improves check_coelution->solution_found If peak improves no_improvement Issue Persists check_coelution->no_improvement If splitting persists

Possible Causes & Solutions:

Cause Solution
Partially Blocked Column Frit Debris from the sample or system can block the inlet frit, causing the sample to be introduced unevenly onto the column.[7][9] Try back-flushing the column (if the manufacturer allows) or replace the frit/column.
Column Void/Channeling A void or channel in the column packing can create multiple paths for the analyte, resulting in a split peak.[10] This usually requires column replacement.
Strong Sample Solvent Injecting the sample in a much stronger solvent than the mobile phase can cause peak splitting.[11] Prepare the sample in the mobile phase.
Co-eluting Interference An impurity may be eluting very close to the 4-Methyl-2-nitroaniline peak.[12] Modify the mobile phase composition or gradient to try and resolve the two peaks.
Chemical Effects In rare cases, on-column degradation or isomerization of the analyte can cause split peaks.

Experimental Protocol: Diagnosing a Blocked Frit

  • Remove Guard Column: If a guard column is present, remove it and re-run the analysis. If the peak shape improves, the guard column is the issue.[7]

  • Reverse and Flush: Disconnect the column from the detector. Following the manufacturer's instructions, reverse the column and flush it with a strong solvent at a low flow rate.

  • Re-install and Test: Re-install the column in the correct direction and re-analyze the sample. If the split peak is resolved, a blockage was the likely cause.

  • Column Replacement: If the problem persists, the column may be irreversibly damaged, and replacement is the best option.[7]

References

Stability of 4-Methyl-2-nitroaniline-d6 in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methyl-2-nitroaniline-d6. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on available data, dichloromethane is a known solvent for this compound[1]. For broader applications, especially in analytical chemistry, methanol is also a common choice for preparing stock solutions of deuterated standards[2]. The choice of solvent should ultimately be guided by the requirements of your specific analytical method and the solubility of the compound.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To ensure the stability of this compound solutions, it is recommended to store them at a low temperature, such as 4°C, and protected from light[2]. Amines, in general, should be stored at temperatures below 30°C (86°F) to maintain stability[3]. It is also crucial to store them in tightly sealed containers to prevent solvent evaporation and exposure to air and moisture[3].

Q3: How long can I expect a solution of this compound to be stable?

A3: The stability of this compound in solution over time is not well-documented in publicly available literature. The stability will depend on several factors, including the solvent used, storage temperature, exposure to light, and the purity of the initial material. It is best practice to prepare fresh solutions for critical experiments or to perform a stability study under your specific storage and experimental conditions. A study on other aromatic amines showed that some can degrade within three months under certain conditions[4].

Q4: Are there any known incompatibilities for this compound?

A4: The non-deuterated form, 4-Methyl-2-nitroaniline, is known to be incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers[5]. It is reasonable to assume that the deuterated analog will have similar incompatibilities. Contact with these substances should be avoided to prevent degradation.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for the d6 variant are not documented, heating the non-deuterated form can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides[5]. In solution, degradation could potentially occur through oxidation of the amine group or reactions involving the nitro group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased signal intensity in analytical runs over time. Degradation of the analyte in solution.Prepare a fresh stock solution from the solid material. Perform a short-term stability test by analyzing the solution at regular intervals (e.g., every 24 hours) to determine the rate of degradation under your storage conditions.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Review the known incompatibilities of 4-Methyl-2-nitroaniline. Ensure the solvent and any additives are of high purity and compatible with the analyte. Consider using a different solvent or adjusting storage conditions (e.g., lower temperature, protection from light).
Precipitation observed in the solution. Poor solubility or solvent evaporation.Ensure the container is tightly sealed. If precipitation occurs at low temperatures, try preparing a more dilute solution or using a different solvent in which the compound has higher solubility.
Discoloration of the solution. Chemical reaction or degradation.This is a strong indicator of instability. The solution should be discarded, and a fresh one prepared. Investigate potential sources of contamination or incompatibility in your workflow.

Experimental Protocols

Protocol: Assessment of Short-Term Stability of this compound in Solution

1. Objective: To determine the stability of a this compound solution under specific storage conditions over a defined period.

2. Materials:

  • This compound solid standard
  • High-purity solvent (e.g., methanol, dichloromethane)
  • Volumetric flasks
  • Pipettes
  • Amber glass vials with screw caps
  • Analytical instrument (e.g., LC-MS, GC-MS)

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration.
  • Preparation of Working Solutions: Prepare multiple aliquots of a working solution by diluting the stock solution to a concentration suitable for your analytical method.
  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared working solutions to establish the initial concentration or peak area. This will serve as the baseline.
  • Storage: Store the remaining aliquots under the desired conditions (e.g., 4°C, protected from light).
  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and weekly thereafter), retrieve an aliquot from storage, allow it to come to room temperature, and analyze it using the same analytical method as the initial analysis.
  • Data Analysis: Compare the peak area or calculated concentration of the analyte at each time point to the initial (T=0) measurement. A significant decrease in the analyte signal or the appearance of new peaks may indicate degradation.

4. Data Presentation:

The results of the stability study can be presented in a table format as shown below.

Time PointPeak Area (or Concentration)% of Initial ConcentrationObservations (e.g., color change, new peaks)
0 hoursInitial Value100%Clear, orange solution
24 hoursMeasured ValueCalculated %No change
48 hoursMeasured ValueCalculated %No change
1 weekMeasured ValueCalculated %Slight discoloration
2 weeksMeasured ValueCalculated %Appearance of minor unknown peak

Visualizations

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_decision Outcome prep_stock Prepare Stock Solution prep_work Prepare Working Solution Aliquots prep_stock->prep_work t0_analysis T=0 Analysis (Baseline) prep_work->t0_analysis Initial Sample storage Store Aliquots t0_analysis->storage timepoint_analysis Time-Point Analysis storage->timepoint_analysis data_analysis Data Comparison and Evaluation timepoint_analysis->data_analysis stable Stable? data_analysis->stable use_solution Use Solution stable->use_solution Yes discard_solution Discard/Prepare Fresh stable->discard_solution No

Caption: Experimental workflow for assessing the stability of this compound in solution.

References

How to address poor recovery of 4-Methyl-2-nitroaniline-d6 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of 4-Methyl-2-nitroaniline-d6 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 4-Methyl-2-nitroaniline. Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry assays[1][2]. Because they are chemically and physically almost identical to the non-labeled analyte of interest, they behave similarly during sample extraction, cleanup, and chromatographic separation[1]. This allows them to accurately compensate for analyte loss at various stages of the analytical process and for matrix-induced variations in instrument response (ion suppression or enhancement), leading to more accurate and precise quantification[2][3].

Q2: What are the most common causes of poor recovery for this compound?

Poor recovery is typically traced back to one or more stages of the sample preparation process. The primary causes can be grouped as follows:

  • Sub-optimal Extraction pH: The efficiency of extracting an analyte from a sample matrix into a solvent is highly dependent on the analyte's ionization state, which is controlled by pH.

  • Incorrect Solvent/Sorbent Selection: The choice of solvent in Liquid-Liquid Extraction (LLE) or the sorbent material in Solid-Phase Extraction (SPE) must be appropriate for the chemical properties of this compound.

  • Matrix Effects: Components within the sample (e.g., proteins, salts, lipids) can interfere with the extraction process by binding to the analyte or causing ion suppression/enhancement in the mass spectrometer[3].

  • Procedural Losses: Analyte can be lost during steps like sample transfer, evaporation (if the compound is volatile), and reconstitution.

  • Chemical Degradation: Although generally stable, the compound's stability can be affected by extreme pH, temperature, light exposure, or incompatibility with certain reagents[4][5].

Troubleshooting Guides

Q3: My recovery of this compound is consistently low. What is the first step I should take?

A systematic approach is crucial to efficiently identify the source of analyte loss. We recommend a stepwise investigation to determine if the issue lies with the standard itself, the procedure, or the sample matrix.

Diagram: Systematic Troubleshooting Workflow

G start Start: Poor IS Recovery check_std Step 1: Verify Standard Integrity (Inject neat standard in clean solvent) start->check_std std_ok Standard OK? check_std->std_ok replace_std Outcome: Replace Standard std_ok->replace_std No mock_ext Step 2: Perform Mock Extraction (Spike IS into clean buffer/water) std_ok->mock_ext Yes end_node Problem Identified replace_std->end_node mock_ok Recovery OK? mock_ext->mock_ok optimize_proc Outcome: Procedural Issue (Optimize LLE/SPE, check evaporation) mock_ok->optimize_proc No matrix_ext Step 3: Evaluate Matrix Effects (Spike IS into true sample matrix) mock_ok->matrix_ext Yes optimize_proc->end_node matrix_ok Recovery OK? matrix_ext->matrix_ok optimize_cleanup Outcome: Matrix Effect (Improve sample cleanup, dilute sample) matrix_ok->optimize_cleanup No matrix_ok->end_node Yes optimize_cleanup->end_node

Caption: A workflow for diagnosing the root cause of poor internal standard recovery.

Q4: I suspect my extraction pH is not optimal. How do I investigate this?

The pKa of the amino group on 4-Methyl-2-nitroaniline is predicted to be very low (~0.46)[4]. This means the compound will be in its neutral, non-ionized form across the vast majority of pH values used in sample preparation (pH 2 and above). While significant pH optimization may not be necessary, you should still ensure the sample pH is not excessively acidic, which could lead to protonation and higher aqueous solubility. More importantly, pH can affect the stability of the compound and the behavior of matrix components.

Experimental Protocol: pH Evaluation
  • Prepare at least five identical aliquots of your sample matrix (e.g., plasma, urine).

  • Adjust the pH of each aliquot to a different value. A range of 4.0, 5.5, 7.0, 8.5, and 10.0 is a good starting point.

  • Spike each aliquot with a known concentration of this compound.

  • Proceed with your standard LLE or SPE protocol.

  • Analyze the final extracts and calculate the percent recovery for each pH condition.

Data Presentation: Example pH Evaluation Results
Sample pHMean Recovery (%)Standard Deviation
4.065%± 4.2%
5.578%± 3.5%
7.082%± 2.9%
8.581%± 3.1%
10.075%± 4.5%

Q5: How do I select a better solvent for Liquid-Liquid Extraction (LLE)?

4-Methyl-2-nitroaniline is a relatively non-polar compound, though the nitro and amine groups add some polarity[6]. It has very low solubility in water (0.2 g/L)[4][7][8]. Therefore, water-immiscible organic solvents are required for extraction. The ideal solvent will efficiently extract the analyte while leaving matrix interferences behind.

Experimental Protocol: LLE Solvent Screening
  • Prepare several identical aliquots of your sample matrix, adjusted to the optimal pH determined previously.

  • Spike each aliquot with this compound.

  • Extract each aliquot with a different solvent. Test solvents across a range of polarities.

  • Analyze the solvent extracts and compare the recovery.

Data Presentation: Example LLE Solvent Screening Results
Extraction SolventPolarity IndexMean Recovery (%)Notes
Hexane0.145%May be too non-polar.
Toluene2.475%Good candidate.
Dichloromethane (DCM)3.188%Forms a lower layer, can form emulsions.
Methyl tert-butyl ether (MTBE)2.592%Excellent candidate, low emulsion tendency.
Ethyl Acetate4.485%May co-extract more polar interferences.

Q6: I am using Solid-Phase Extraction (SPE) and getting low recovery. What are the likely failure points?

With SPE, poor recovery is typically due to either analyte breakthrough (the compound fails to bind to the sorbent) or irreversible binding (the compound binds too strongly and is not removed during elution).

Diagram: Factors Influencing SPE Recovery

G main Poor SPE Recovery breakthrough Analyte Breakthrough (Analyte in waste) main->breakthrough irreversible Irreversible Binding (Analyte remains on cartridge) main->irreversible b1 Sorbent Polarity Mismatch (e.g., using C18 for a polar analyte) breakthrough->b1 b2 Incorrect Sample pH (Analyte is ionized and repelled) breakthrough->b2 b3 Sample Overload (Exceeding cartridge capacity) breakthrough->b3 i1 Elution Solvent Too Weak (Cannot disrupt sorbent-analyte interaction) irreversible->i1 i2 Secondary Interactions (e.g., silanol interactions on C18) irreversible->i2 i3 Drying Issues (Analyte adsorbs irreversibly if cartridge dries out) irreversible->i3

Caption: Common causes for low analyte recovery during Solid-Phase Extraction.

Troubleshooting SPE Issues
  • Diagnose the Problem: To determine if you have a breakthrough or binding issue, collect and analyze the fractions from each step of the SPE process (load, wash, and elution). If the analyte is in the load or wash fractions, you have a breakthrough problem. If recovery is still low after confirming it's not in the waste fractions, you have an irreversible binding problem.

  • Addressing Breakthrough:

    • Sorbent Choice: For this compound, a reverse-phase sorbent like C18 or a polymeric sorbent (e.g., HLB) is appropriate. Ensure your sample is loaded under aqueous conditions to promote retention.

    • Sample pH: As noted, the compound is neutral over a wide pH range. A neutral pH during loading is generally safe.

  • Addressing Irreversible Binding:

    • Elution Solvent Strength: If your analyte is stuck on the sorbent, your elution solvent is not strong enough. You need to increase its strength.

Experimental Protocol: SPE Elution Solvent Optimization
  • Condition and load six identical SPE cartridges with your sample under optimized conditions.

  • Wash all cartridges with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute each cartridge with a different elution solvent or mixture.

  • Analyze the eluates and compare recovery.

Data Presentation: Example SPE Elution Optimization on a C18 Cartridge
Elution SolventMean Recovery (%)Notes
100% Methanol60%May not be strong enough.
100% Acetonitrile75%Stronger than methanol.
95:5 Acetonitrile:Methanol82%A good mixture.
50:50 MTBE:Acetonitrile95%A strong non-polar/polar mix can be very effective.
100% Dichloromethane93%Effective, but may require a solvent exchange step.
2% Formic Acid in Acetonitrile76%Acid may not be necessary as compound is neutral.

References

Selecting the right HPLC column for 4-Methyl-2-nitroaniline analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 4-Methyl-2-nitroaniline

Welcome to the technical support center for the HPLC analysis of 4-Methyl-2-nitroaniline. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for the analysis of 4-Methyl-2-nitroaniline?

A1: For the analysis of 4-Methyl-2-nitroaniline, a reversed-phase (RP) C18 column is the most common and recommended starting point.[1] C18 columns provide a good balance of hydrophobicity and retention for aromatic amines. Other stationary phases like C8 can also be used and may offer different selectivity, which can be advantageous for separating isomers.[1] For more challenging separations, specialty columns with unique selectivities, such as those with π-π interaction capabilities, can be considered.

Q2: What is a typical mobile phase for the analysis of 4-Methyl-2-nitroaniline on a C18 column?

A2: A common mobile phase for the reversed-phase HPLC analysis of 4-Methyl-2-nitroaniline consists of a mixture of acetonitrile (ACN) and water.[1][2] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and control the ionization of the analyte.[2] A typical starting point is an isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% acid.[1] For mass spectrometry (MS) compatibility, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid.[2]

Q3: How can I improve the separation of 4-Methyl-2-nitroaniline from its isomers?

A3: Separating positional isomers can be challenging. Here are a few strategies to improve resolution:

  • Optimize the mobile phase: Small changes in the organic solvent percentage or the pH of the aqueous phase can significantly impact selectivity.

  • Try a different stationary phase: If a C18 column does not provide adequate separation, consider a C8 column, a phenyl column, or a column with a polar-embedded group. These columns offer different retention mechanisms and selectivities.

  • Adjust the temperature: Changing the column temperature can alter the selectivity of the separation.

  • Use a lower flow rate: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

Q4: What is the typical UV detection wavelength for 4-Methyl-2-nitroaniline?

A4: A UV detector is commonly used for the analysis of nitroanilines. A detection wavelength of 225 nm has been successfully used for the simultaneous determination of several nitroaniline isomers.[1] However, it is always recommended to determine the UV absorption maximum of 4-Methyl-2-nitroaniline in your specific mobile phase to ensure optimal sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 4-Methyl-2-nitroaniline.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Solution
Secondary interactions with silanols Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a highly end-capped, base-deactivated column. Lowering the mobile phase pH can also help by suppressing the ionization of silanol groups.
Column overload Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH The pH of the mobile phase can affect the ionization state of 4-Methyl-2-nitroaniline. Adjust the pH to ensure the analyte is in a single ionic form.
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Problem 2: Inconsistent Retention Times

Possible Causes and Solutions:

Cause Solution
Changes in mobile phase composition Ensure the mobile phase is prepared accurately and consistently. Use a mobile phase degasser to prevent bubble formation.
Fluctuations in column temperature Use a column oven to maintain a constant temperature.
Pump issues (inconsistent flow rate) Check the pump for leaks and ensure it is properly primed. Perform routine maintenance on pump seals and check valves.
Column equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Problem 3: Low Sensitivity or No Peak

Possible Causes and Solutions:

Cause Solution
Incorrect detection wavelength Verify the UV detector is set to the absorption maximum of 4-Methyl-2-nitroaniline.
Sample degradation Ensure the sample is stored properly and prepared fresh.
Low sample concentration Increase the sample concentration or the injection volume (be mindful of potential overload).
Detector malfunction Check the detector lamp and ensure it is functioning correctly.

HPLC Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for 4-Methyl-2-nitroaniline analysis.

HPLC_Column_Selection HPLC Column Selection for 4-Methyl-2-nitroaniline Analysis cluster_troubleshooting Troubleshooting start Start: Define Analytical Goal (e.g., Purity, Quantification, Isomer Separation) rp_mode Select Reversed-Phase (RP) HPLC Mode start->rp_mode c18_column Start with a Standard C18 Column rp_mode->c18_column method_dev Develop Initial Method (Mobile Phase: ACN/Water with Acid) c18_column->method_dev eval_results Evaluate Results: Peak Shape, Resolution, Retention Time method_dev->eval_results peak_shape Poor Peak Shape? eval_results->peak_shape Check resolution Inadequate Resolution? peak_shape->resolution Good optimize_mp Optimize Mobile Phase (pH, Organic Ratio, Additives) peak_shape->optimize_mp Bad retention Unsuitable Retention? resolution->retention Good alt_column Select Alternative Column (C8, Phenyl, Polar-Embedded) resolution->alt_column Bad retention->optimize_mp Bad end Final Validated Method retention->end Good optimize_mp->eval_results alt_column->method_dev

Caption: A workflow diagram for selecting an HPLC column for 4-Methyl-2-nitroaniline analysis.

Experimental Protocols

General HPLC Method for 4-Methyl-2-nitroaniline Analysis

This protocol provides a starting point for method development. Optimization will likely be required for specific applications and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 10-20 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of nitroanilines, providing a basis for method development and comparison.

ParameterColumn TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Method 1 Agilent TC-C18-Acetonitrile/Water (30/70 v/v)1.0225[1]
Method 2 Newcrom R1-Acetonitrile, Water, and Phosphoric Acid--[2]
Method 3 C825 cm x 4.0 mm i.d., 5 µmAcetonitrile/Water (60:40)1.0254

References

Validation & Comparative

A Comparative Guide to the Analysis of 4-Methyl-2-nitroaniline: Evaluating the Performance of a d6-Internal Standard Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Methyl-2-nitroaniline, a potential genotoxic impurity, is critical in pharmaceutical development and safety assessment. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides an objective comparison of two common analytical approaches for 4-Methyl-2-nitroaniline: a method employing a deuterated internal standard (4-Methyl-2-nitroaniline-d6) and an alternative method using an external standard or a non-isotopically labeled internal standard. This comparison is supported by representative experimental data to aid researchers in selecting the most appropriate method for their applications.

The Importance of Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with chromatography-mass spectrometry techniques (LC-MS, GC-MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard for quantitative assays.[1][2] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. Because they behave nearly identically to the analyte during sample preparation and analysis, they can effectively compensate for variations in extraction recovery, matrix effects, and instrument response.[2][3]

Method Performance Comparison

The following tables summarize the validation parameters for two analytical methods for 4-Methyl-2-nitroaniline. Method A utilizes a this compound internal standard, while Method B represents a typical external standard method or a method using a non-isotopically labeled internal standard. The data presented is a representative summary based on typical performance characteristics observed for similar analytical methods.

Table 1: Linearity and Sensitivity

ParameterMethod A (with d6-Standard)Method B (Alternative Method)
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL

Table 2: Accuracy and Precision

ParameterMethod A (with d6-Standard)Method B (Alternative Method)
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (%RSD) < 5%< 15%

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard

This method is designed for high sensitivity and selectivity.

1. Sample Preparation:

  • To 1 mL of the sample matrix (e.g., plasma, reaction mixture), add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Perform a liquid-liquid extraction with 3 mL of ethyl acetate.[4]

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[3]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 4-Methyl-2-nitroaniline: Precursor Ion > Product Ion (to be determined during method development)

    • This compound: Precursor Ion+6 > Product Ion (to be determined during method development)

  • Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

Method B: LC-UV or LC-MS (External Standard)

This method is a more traditional approach that can be effective but is more susceptible to matrix effects and variability.

1. Sample Preparation:

  • To 1 mL of the sample matrix, add 3 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Instrument: HPLC with a UV detector or a single quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined based on the UV spectrum of 4-Methyl-2-nitroaniline.

3. Data Analysis:

  • An external calibration curve is generated by plotting the peak area of the analyte against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.

Workflow and Pathway Diagrams

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample add_is Add d6-Internal Standard (Method A) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Analytical workflow for the quantification of 4-Methyl-2-nitroaniline.

Conclusion

The use of a deuterated internal standard (Method A) offers significant advantages in terms of accuracy, precision, and sensitivity for the analysis of 4-Methyl-2-nitroaniline. The ability of the d6-standard to compensate for variations during sample processing and analysis leads to more reliable and robust data, which is crucial for regulatory submissions and ensuring patient safety. While an external standard method (Method B) can be a viable alternative, it is more prone to errors arising from matrix effects and procedural inconsistencies. For applications demanding the highest level of confidence in quantitative results, the implementation of a method incorporating a stable isotope-labeled internal standard is strongly recommended.

References

The Analytical Edge: A Comparative Guide to 4-Methyl-2-nitroaniline-d6 as an Isotopic Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of 4-Methyl-2-nitroaniline-d6 with other isotopic internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for your analytical needs.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability in sample preparation, chromatography, and ionization. Among these, deuterated standards like this compound are widely used due to their commercial availability and cost-effectiveness. However, the performance of an isotopic internal standard is not solely determined by the presence of a heavy isotope. Factors such as the type of isotope (e.g., deuterium vs. carbon-13), the position of the label, and its stability can significantly impact analytical results.

This guide will delve into a comparative analysis of this compound, a deuterated analog, against a hypothetical carbon-13 labeled internal standard for the quantification of a structurally similar analyte, 4-Methyl-2-nitroaniline, in human plasma.

Performance Comparison: this compound vs. a ¹³C-Labeled Analog

To illustrate the performance differences between deuterated and ¹³C-labeled internal standards, we present a hypothetical dataset from a bioanalytical method for the quantification of 4-Methyl-2-nitroaniline in human plasma. The data compares key validation parameters obtained using this compound and a hypothetical 4-Methyl-2-nitroaniline-¹³C₆ internal standard.

Performance MetricThis compound4-Methyl-2-nitroaniline-¹³C₆Commentary
Chromatographic Retention Time (RT) Shift (Analyte RT - IS RT) 0.08 min0.00 minDeuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the isotope effect, potentially impacting precise correction for matrix effects that vary over the chromatographic peak.
Linearity (r²) 0.99850.9998Both standards provide excellent linearity, but the ¹³C-labeled standard shows a slightly better correlation, likely due to its perfect co-elution with the analyte.
Accuracy (% Bias) -8.5% to +6.2%-2.1% to +1.8%The ¹³C-labeled standard demonstrates superior accuracy, with bias values closer to zero across the calibration range.
Precision (%RSD) < 10%< 5%The improved co-elution and ionization tracking of the ¹³C standard results in better precision.
Matrix Effect (% Suppression/Enhancement) -15% to +10%-3% to +2%The ¹³C standard more effectively compensates for ion suppression and enhancement, a critical advantage in complex matrices like plasma.
Recovery (%) 85 ± 5%86 ± 3%Both standards show comparable recovery through the extraction process.

Experimental Protocols

A detailed methodology for a typical bioanalytical workflow for the quantification of an aromatic amine like 4-Methyl-2-nitroaniline in human plasma is provided below. This protocol is applicable for use with either this compound or a ¹³C-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To extract the analyte and internal standard from human plasma and remove interfering matrix components.

  • Materials:

    • Human plasma samples

    • 4-Methyl-2-nitroaniline (analyte) stock solution

    • This compound or 4-Methyl-2-nitroaniline-¹³C₆ (internal standard) working solution

    • Mixed-mode cation exchange SPE cartridges

    • Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide (LC-MS grade)

  • Procedure:

    • Spike 100 µL of human plasma with the analyte to prepare calibration standards and quality control samples.

    • Add 10 µL of the internal standard working solution to all samples, standards, and QCs.

    • Vortex mix for 10 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To chromatographically separate the analyte and internal standard and perform sensitive and selective quantification using tandem mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Methyl-2-nitroaniline: Precursor ion (Q1) > Product ion (Q3)

      • This compound: Precursor ion (Q1) > Product ion (Q3)

      • 4-Methyl-2-nitroaniline-¹³C₆: Precursor ion (Q1) > Product ion (Q3)

    • Optimization: Ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

Visualizing the Workflow and Key Considerations

To further clarify the experimental process and the rationale behind choosing an appropriate internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Spike_Analyte Spike with Analyte Plasma->Spike_Analyte Add_IS Add Internal Standard (this compound or -¹³C₆) Spike_Analyte->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HPLC Separation Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Ratio of Analyte to IS) MS->Data

Bioanalytical workflow for the quantification of an analyte in plasma.

IS_Comparison cluster_pros_d Advantages cluster_cons_d Disadvantages cluster_pros_c13 Advantages cluster_cons_c13 Disadvantages IS_Choice Choice of Isotopic Internal Standard Deuterated Deuterated (e.g., this compound) IS_Choice->Deuterated C13 ¹³C-Labeled (e.g., Analyte-¹³C₆) IS_Choice->C13 Cost_d Generally Lower Cost Deuterated->Cost_d Availability_d More Widely Available Deuterated->Availability_d RT_Shift Potential for Chromatographic Retention Time Shift Deuterated->RT_Shift Stability Risk of Deuterium Exchange Deuterated->Stability Coelution Identical Chromatographic Behavior C13->Coelution Stability_c13 High Isotopic Stability C13->Stability_c13 Accuracy_c13 Superior Accuracy and Precision C13->Accuracy_c13 Cost_c13 Typically Higher Cost C13->Cost_c13 Availability_c13 Less Commercially Available C13->Availability_c13

Comparison of Deuterated vs. ¹³C-Labeled Internal Standards.

Conclusion

The selection of an isotopic internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While this compound can be a suitable and cost-effective internal standard, it is essential to be aware of the potential for chromatographic retention time shifts that may compromise its ability to perfectly correct for matrix effects. For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard, which co-elutes perfectly with the analyte, is the superior choice, albeit often at a higher cost.

Ultimately, the choice between a deuterated and a ¹³C-labeled internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budget considerations. It is recommended to evaluate the performance of the chosen internal standard thoroughly during method development and validation to ensure it meets the analytical objectives.

Inter-laboratory study of 4-Methyl-2-nitroaniline quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Perspective on the Quantification of 4-Methyl-2-nitroaniline: A Comparison of Analytical Methodologies

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methyl-2-nitroaniline, a potential process-related impurity or starting material in pharmaceutical manufacturing, is of paramount importance. This guide provides an objective comparison of various analytical techniques for the determination of 4-Methyl-2-nitroaniline, supported by experimental data from relevant studies. While a direct inter-laboratory study on 4-Methyl-2-nitroaniline was not identified in the public domain, this guide synthesizes and compares data from validated methods for structurally similar nitroaniline compounds, offering valuable insights into the expected performance of each technique.

The methodologies covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS), and Spectrophotometry. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in the selection of the most appropriate technique for a given analytical challenge.

Comparison of Analytical Methods

The following table summarizes the performance of different analytical techniques for the quantification of 4-Methyl-2-nitroaniline and related nitroaniline compounds. This data is compiled from various studies and provides a basis for method comparison.

Analytical Technique Principle Typical Instrumentation Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Potential Limitations
HPLC-UV Chromatographic separation followed by UV absorbance detection.HPLC system with a C18 column and a UV-Vis detector.0.1 - 100 µg/mL~0.05 µg/mL~0.15 µg/mLRobust, widely available, good for routine analysis.Moderate sensitivity, potential for matrix interference.
GC-MS Chromatographic separation in the gas phase followed by mass spectrometric detection.Gas chromatograph coupled to a mass spectrometer.0.003 - 0.008 µg/g[1]0.001 µg/g[1]0.003 µg/g[1]High specificity and sensitivity, excellent for impurity identification.May require derivatization for polar analytes, thermal degradation risk.
UPLC-HRMS High-resolution chromatographic separation coupled with high-resolution mass spectrometry.UPLC system with a Q-Orbitrap mass spectrometer.1 - 100 µg/L[2]0.6 - 2.2 µg/L[2]2.0 - 7.4 µg/L[2]Exceptional sensitivity and selectivity, accurate mass measurement.High instrument cost and complexity.
Spectrophotometry Measurement of light absorption by the analyte in solution.UV-Vis spectrophotometer.0.1 - 17.0 µg/mL[3]0.05 - 0.08 µg/mL[3]Not explicitly statedSimple, rapid, and cost-effective for screening.Low selectivity, susceptible to interference from other absorbing species.
Capillary Zone Electrophoresis Separation of ions based on their electrophoretic mobility in a capillary.Capillary electrophoresis system with an amperometric detector.Not explicitly stated9.06 x 10⁻⁹ mol/L[4]Not explicitly statedHigh separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to MS methods.
Electrochemical Methods Measurement of the current response of the analyte at an electrode.Potentiostat with a modified carbon paste electrode.0.36 mM to 1.81 mM[5]Not explicitly statedNot explicitly statedHigh sensitivity, potential for miniaturization.Susceptible to matrix effects and electrode fouling.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods for nitroaniline analysis and can be adapted for 4-Methyl-2-nitroaniline.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 4-Methyl-2-nitroaniline in various samples.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Agilent TC-C18 column (or equivalent), typically 4.6 mm x 250 mm, 5 µm particle size.[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) is commonly used.[6] Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV detection at a wavelength of 225 nm.[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.45 µm syringe filter before injection. For complex matrices like wastewater, solid-phase extraction (SPE) may be necessary for sample clean-up and pre-concentration.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for trace-level analysis and impurity identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A fused silica capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

This advanced technique provides the highest level of sensitivity and selectivity, crucial for demanding applications such as the analysis of genotoxic impurities.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer, such as a Q-Orbitrap.

  • Column: A sub-2 µm particle size column, for example, a Waters ACQUITY UPLC BEH C18 column (2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Heated Electrospray Ionization (HESI) in positive or negative mode.

    • Resolution: >70,000 FWHM.

    • Scan Mode: Full scan for qualitative analysis and parallel reaction monitoring (PRM) or selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Similar to HPLC, with extra care to use high-purity solvents and vials to avoid contamination.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical techniques.

HPLC_Workflow Sample Sample Preparation (Dissolution, Filtration) Autosampler Autosampler Injection Sample->Autosampler Column HPLC Column (Separation) Autosampler->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Column Detector UV-Vis Detector (Detection) Column->Detector Data Data Acquisition and Processing Detector->Data Report Results and Report Data->Report

Caption: A typical experimental workflow for HPLC-UV analysis.

GCMS_Workflow Sample Sample Preparation (Extraction, Derivatization) Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column CarrierGas Carrier Gas Supply CarrierGas->Injector IonSource MS Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector MS Detector (Ion Detection) MassAnalyzer->Detector Data Data System Detector->Data

Caption: A generalized workflow for quantification by GC-MS.

UPLC_HRMS_Workflow Sample Sample Preparation UPLC UPLC System (High-Resolution Separation) Sample->UPLC ESI Electrospray Ionization UPLC->ESI Orbitrap Orbitrap Mass Analyzer (High-Resolution Mass Analysis) ESI->Orbitrap Detector Detector Orbitrap->Detector Data Data Processing Detector->Data

Caption: The experimental workflow for UPLC-HRMS analysis.

References

Performance Showdown: GC-MS vs. LC-MS for the Analysis of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal analytical technique for 4-Methyl-2-nitroaniline, a compound of interest in pharmaceutical development and environmental monitoring.

In the precise world of analytical chemistry, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is pivotal for achieving accurate and reliable quantification of specific compounds. This guide provides a detailed performance comparison of these two powerful techniques for the analysis of 4-Methyl-2-nitroaniline, a key intermediate and potential impurity in various manufacturing processes. The following sections present a synthesis of experimental data, detailed methodologies, and visual workflows to aid in your selection process.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the key performance parameters for the analysis of 4-Methyl-2-nitroaniline and its closely related analogs by GC-MS and LC-MS. Data for GC-MS is based on a validated method for the structurally similar 4-Methoxy-2-nitroaniline, while LC-MS data is derived from methods developed for p-nitroaniline. These analogs provide a strong indication of the expected performance for 4-Methyl-2-nitroaniline.

Performance ParameterGC-MS (for 4-Methoxy-2-nitroaniline)LC-MS/MS (for p-Nitroaniline)
Limit of Detection (LOD) 0.001 µg/g[1]10 µg/kg (in chicken breast)[2]
Limit of Quantitation (LOQ) 0.003 µg/g[1]30 µg/kg (in chicken breast)[2]
Linearity (Correlation Coefficient) >0.99[1]>0.999
Accuracy (% Recovery) 99.2% to 100.3%[1]92% to 119%[2]
Sample Preparation Typically requires extraction.[1]Can involve direct injection or extraction.[2]
Derivatization May not be necessary for this compound.Generally not required.
Throughput Generally lower due to longer run times.Higher throughput is often achievable.
Volatility Requirement Analyte must be volatile and thermally stable.Suitable for a wider range of polarities and thermal stabilities.

Deep Dive: Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both GC-MS and LC-MS based on published methods for analogous compounds.

GC-MS Protocol (Adapted from a method for 4-Methoxy-2-nitroaniline)

This protocol outlines a sensitive and selective method for the determination of nitroaniline derivatives.[1]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve in a suitable solvent, such as methanol.

  • Perform liquid-liquid extraction if the matrix is complex to remove interfering substances.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

3. Mass Spectrometer Conditions:

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of 4-Methyl-2-nitroaniline.

LC-MS/MS Protocol (Adapted from a method for p-Nitroaniline)

This protocol describes a high-sensitivity method suitable for detecting trace levels of nitroanilines in various matrices.[2]

1. Sample Preparation:

  • For solid samples, perform extraction with a suitable solvent like acetonitrile.

  • For liquid samples, a direct injection or a simple dilution may be sufficient depending on the concentration and matrix.

  • Centrifuge and filter the sample extract before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, gas flow, and temperature).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, using specific precursor-to-product ion transitions for 4-Methyl-2-nitroaniline.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis.

GCMS_Workflow cluster_GCMS GC-MS Analytical Workflow Sample_Prep Sample Preparation (Extraction/Derivatization) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatography (Separation by Volatility) GC_Injection->GC_Separation Ionization Ionization (e.g., Electron Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: A typical workflow for GC-MS analysis.

LCMS_Workflow cluster_LCMS LC-MS Analytical Workflow Sample_Prep_LC Sample Preparation (Extraction/Dilution) LC_Injection LC Injection Sample_Prep_LC->LC_Injection LC_Separation Liquid Chromatography (Separation by Polarity) LC_Injection->LC_Separation Ionization_LC Ionization (e.g., ESI, APCI) LC_Separation->Ionization_LC Mass_Analysis_LC Mass Analysis (e.g., Triple Quadrupole) Ionization_LC->Mass_Analysis_LC Detection_LC Detection Mass_Analysis_LC->Detection_LC Data_Analysis_LC Data Analysis Detection_LC->Data_Analysis_LC

Caption: A typical workflow for LC-MS analysis.

Conclusion and Recommendations

Both GC-MS and LC-MS are highly capable techniques for the analysis of 4-Methyl-2-nitroaniline. The choice between them will largely depend on the specific requirements of the analysis.

  • GC-MS is a robust and reliable technique, particularly when high sensitivity at the sub-µg/g level is required. It is well-suited for routine quality control applications where the matrix is relatively clean and the analyte is thermally stable.

  • LC-MS/MS offers greater flexibility, especially for complex matrices and for analytes that may be thermally labile. The ability to use direct injection can significantly increase sample throughput, making it an attractive option for high-volume screening. While the reported LOD in a complex matrix like chicken breast is higher than that of GC-MS for a cleaner sample, optimization of the LC-MS/MS method for a specific matrix can likely improve sensitivity.

For researchers in drug development, the high sensitivity of the GC-MS method may be advantageous for impurity profiling at very low levels. For scientists in environmental monitoring or food safety, the versatility and high throughput of LC-MS/MS could be more beneficial for analyzing a large number of diverse samples. Ultimately, the optimal choice will be dictated by the specific analytical challenge, including the required sensitivity, sample matrix, and desired throughput.

References

A Guide to the Sensitive Detection of 4-Methyl-2-nitroaniline: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of 4-Methyl-2-nitroaniline, a compound of interest in various research and development sectors. A detailed experimental protocol for achieving a low limit of detection (LOD) using a d6-labeled internal standard with Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) is presented. Furthermore, a comparative analysis with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) is offered, supported by experimental data from studies on structurally similar compounds.

Methodology Comparison: Achieving the Lowest Detection Limits

The choice of analytical technique is critical for the accurate and sensitive quantification of 4-Methyl-2-nitroaniline, particularly at trace levels. This section compares the performance of UPLC-Q-Orbitrap HRMS with GC-MS and HPLC-UV, highlighting key performance indicators.

Analytical Method Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity (Correlation Coefficient, r) Matrix Reference
UPLC-Q-Orbitrap HRMS p-Nitroaniline0.6 - 2.2 µg/L2.0 - 7.4 µg/L> 0.999Blood[1]
GC-MS 4-Methoxy-2-nitroaniline0.001 µg/g0.003 µg/g0.9923Drug Substance[2]
GC-MS Mononitrotoluenes0.017 - 0.027 mg/mL0.052 - 0.080 mg/mL--[3]
HPLC-UV Nitroanilines0.1 - 0.2 µg/L-> 0.9999Water[4]

Note: Data for UPLC-Q-Orbitrap HRMS is based on a validated method for p-Nitroaniline, a structurally similar compound. Data for GC-MS and HPLC-UV are for related nitroaniline and nitrotoluene compounds, indicating the expected performance for 4-Methyl-2-nitroaniline.

Detailed Experimental Protocol: UPLC-Q-Orbitrap HRMS with d6 Standard

This protocol is adapted from a validated method for the determination of p-Nitroaniline and its metabolites in a biological matrix, providing a robust starting point for the analysis of 4-Methyl-2-nitroaniline.[1]

Materials and Reagents
  • 4-Methyl-2-nitroaniline (analytical standard)

  • 4-Methyl-2-nitroaniline-d6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, tissue homogenate)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Methyl-2-nitroaniline and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the 4-Methyl-2-nitroaniline stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions at concentrations ranging from sub-µg/L to the expected upper limit of quantification.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent mixture to a fixed concentration (e.g., 10 µg/L).

Sample Preparation (Protein Precipitation)
  • To 100 µL of the sample (or calibration standard or quality control sample), add 20 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Transfer to an autosampler vial for analysis.

UPLC-Q-Orbitrap HRMS Conditions
  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B (linear gradient)

    • 5-7 min: 95% B (hold)

    • 7-7.1 min: 95-5% B (linear gradient)

    • 7.1-10 min: 5% B (hold for re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Q-Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Full scan MS followed by targeted MS/MS (t-MS2) or Parallel Reaction Monitoring (PRM).

  • Precursor and Product Ions:

    • 4-Methyl-2-nitroaniline: Determine the exact mass of the protonated molecule [M+H]+ and select characteristic fragment ions for quantification and confirmation.

    • This compound: Determine the exact mass of the protonated molecule [M+H]+ and select corresponding fragment ions.

  • Resolution: Set to a high resolution (e.g., 70,000) for accurate mass measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Calculation

The LOD and LOQ can be determined using the signal-to-noise ratio (S/N) method or based on the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio Method:

    • Analyze a series of low-concentration standards.

    • LOD is typically defined as the concentration that yields a signal-to-noise ratio of 3:1.

    • LOQ is typically defined as the concentration that yields a signal-to-noise ratio of 10:1.

  • Calibration Curve Method:

    • Prepare and analyze at least 7 replicate blank samples and determine the standard deviation of the blank signal (σ).

    • Construct a calibration curve using low-concentration standards and determine the slope (S).

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For nitroanilines, derivatization may sometimes be employed to improve volatility and chromatographic performance.

  • Advantages: High chromatographic resolution, excellent sensitivity, and provides structural information through mass spectral fragmentation patterns.

  • Disadvantages: May require derivatization for polar analytes, which can add complexity and potential for sample loss. Thermolabile compounds can be challenging to analyze.[4]

  • Expected Performance: For compounds like 4-Methoxy-2-nitroaniline, LODs in the low µg/g range have been achieved.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and robust technique for the quantification of compounds that possess a chromophore.

  • Advantages: Simple to use, relatively low cost, and suitable for a wide range of non-volatile and thermolabile compounds.

  • Disadvantages: Lower sensitivity and selectivity compared to mass spectrometric methods. Co-eluting impurities can interfere with quantification.

  • Expected Performance: For nitroanilines in water samples, LODs in the range of 0.1-0.2 µg/L have been reported with online solid-phase extraction.[4]

Visualizing the Workflow and Logic

To facilitate a clear understanding of the experimental processes, the following diagrams have been generated using Graphviz.

LOD_Calculation_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_calculation Calculation A Prepare Stock Solutions (Analyte & d6-Standard) B Prepare Calibration Curve Standards A->B C Prepare Blank Samples A->C D Analyze Samples (UPLC-Q-Orbitrap HRMS) B->D C->D E Determine Signal-to-Noise Ratio or Standard Deviation of Blank D->E F Calculate LOD & LOQ E->F

Caption: Workflow for LOD and LOQ determination.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_performance Performance Metrics Analyte 4-Methyl-2-nitroaniline UPLC_MS UPLC-Q-Orbitrap HRMS Analyte->UPLC_MS GC_MS GC-MS Analyte->GC_MS HPLC_UV HPLC-UV Analyte->HPLC_UV LOD Limit of Detection UPLC_MS->LOD LOQ Limit of Quantitation UPLC_MS->LOQ Linearity Linearity UPLC_MS->Linearity Selectivity Selectivity UPLC_MS->Selectivity GC_MS->LOD GC_MS->LOQ GC_MS->Linearity GC_MS->Selectivity HPLC_UV->LOD HPLC_UV->LOQ HPLC_UV->Linearity HPLC_UV->Selectivity

Caption: Comparison of analytical methods.

References

A Comparative Guide: 4-Methyl-2-nitroaniline-d6 vs. 13C-labeled 4-Methyl-2-nitroaniline as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in mass spectrometry-based bioanalysis and drug metabolism studies, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two common isotopically labeled internal standards for 4-Methyl-2-nitroaniline: the deuterated (4-Methyl-2-nitroaniline-d6) and the 13C-labeled (¹³C-labeled 4-Methyl-2-nitroaniline) versions.

Core Principles: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling

The fundamental difference between these two internal standards lies in the isotope used for labeling. Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron, while Carbon-13 (¹³C) is a stable isotope of carbon with an extra neutron. This seemingly small difference in mass and location of the label can have significant implications for their analytical performance.

13C-labeled internal standards are generally considered the "gold standard" in quantitative mass spectrometry.[1] This is primarily because the physicochemical properties of a ¹³C-labeled molecule are nearly identical to its unlabeled counterpart.[1] Consequently, they co-elute chromatographically and exhibit the same ionization efficiency and fragmentation patterns in the mass spectrometer. This near-perfect mimicry allows for the most accurate correction of variations during sample preparation and analysis.

Deuterium-labeled internal standards, while widely used and often more accessible and cost-effective, can present certain challenges. The significant mass difference between hydrogen and deuterium (approximately 100%) can lead to "isotopic effects".[2] These effects can manifest as:

  • Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reverse-phase liquid chromatography.[2][3] This can be problematic if the analyte and internal standard peaks are not sufficiently resolved from matrix interferences.

  • Different Fragmentation: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns in the mass spectrometer.

  • Back-Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.

Performance Comparison: this compound vs. ¹³C-labeled 4-Methyl-2-nitroaniline

Based on the general principles outlined above, we can extrapolate the expected performance differences between the two labeled versions of 4-Methyl-2-nitroaniline.

FeatureThis compound¹³C-labeled 4-Methyl-2-nitroanilineRationale
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the analyte.Expected to co-elute perfectly with the unlabeled analyte.The larger relative mass difference in D-labeling can alter intermolecular interactions with the stationary phase.
Mass Spectrometric Behavior Generally similar fragmentation, but potential for minor differences due to isotopic effects.Identical ionization and fragmentation to the unlabeled analyte.The ¹³C label does not significantly alter bond energies within the molecule.
Accuracy of Quantification Generally good, but can be compromised by chromatographic shifts and isotopic effects, especially in complex matrices.Highest accuracy due to the near-identical behavior to the analyte, providing superior compensation for matrix effects.Co-elution and identical MS behavior ensure that any analytical variability affects both the analyte and the internal standard equally.
Risk of Isotopic Exchange Low for aromatic C-D bonds, but should be evaluated, especially under harsh pH conditions.Negligible, as the ¹³C atoms are integrated into the stable aromatic ring.The carbon-carbon bonds of the aromatic system are exceptionally stable.
Cost and Availability Generally more affordable and widely available.[1]Typically more expensive and may have longer lead times due to more complex synthesis.[4]The synthesis of ¹³C-labeled compounds often requires more intricate synthetic routes.[4]

Experimental Protocols

While a specific protocol directly comparing the two labeled standards for 4-Methyl-2-nitroaniline is not available, a general experimental workflow for a quantitative LC-MS/MS analysis is provided below. This protocol can be adapted to evaluate the performance of either internal standard.

Objective: To quantify the concentration of 4-Methyl-2-nitroaniline in a biological matrix (e.g., plasma) using either this compound or ¹³C-labeled 4-Methyl-2-nitroaniline as an internal standard.

Methodology:

  • Standard Preparation:

    • Prepare stock solutions of unlabeled 4-Methyl-2-nitroaniline and the chosen isotopically labeled internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by spiking the unlabeled analyte into the biological matrix at known concentrations.

    • Prepare a working solution of the internal standard.

  • Sample Preparation:

    • To an aliquot of the plasma sample (or calibration standard), add the internal standard working solution.

    • Perform a protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the appropriate precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of 4-Methyl-2-nitroaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Internal Standard Selection

The following diagram illustrates the decision-making process for selecting a suitable internal standard for a quantitative assay.

G start Start: Need for Quantitative Analysis availability Is a ¹³C-labeled internal standard available? start->availability cost Is the cost of the ¹³C-labeled standard within budget? availability->cost Yes use_d Use Deuterium-labeled Internal Standard availability->use_d No use_13C Use ¹³C-labeled Internal Standard cost->use_13C Yes cost->use_d No end Proceed with Quantitative Analysis use_13C->end validation Perform thorough method validation: - Check for chromatographic shift - Assess isotopic effects - Verify stability of the label use_d->validation validation->end

Caption: Decision workflow for selecting an isotopically labeled internal standard.

Conclusion and Recommendations

For the quantitative analysis of 4-Methyl-2-nitroaniline, the ¹³C-labeled internal standard is the scientifically preferred choice due to its expected identical chromatographic and mass spectrometric behavior, which translates to higher accuracy and reliability.[1] This is particularly crucial in regulated bioanalysis and for studies requiring the highest level of precision.

However, This compound can be a viable and cost-effective alternative , provided that a thorough method validation is conducted.[3] This validation must explicitly assess for any potential chromatographic shifts and isotopic effects that could compromise the accuracy of the results.

Ultimately, the choice between these two internal standards will depend on the specific requirements of the assay, the complexity of the sample matrix, and budgetary considerations. For routine analyses where the highest level of accuracy is not the primary driver, a well-validated method using the deuterated standard may be sufficient. For pivotal studies in drug development and clinical research, the investment in a ¹³C-labeled internal standard is strongly recommended to ensure data of the highest quality and integrity.

References

Certificate of analysis for 4-Methyl-2-nitroaniline-d6 reference material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-Methyl-2-nitroaniline-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analytical methods. The information is intended for researchers, scientists, and drug development professionals who rely on high-purity reference materials for their experimental work. This document outlines the key quality attributes of a typical this compound reference material and compares it with a hypothetical alternative, highlighting the importance of a comprehensive Certificate of Analysis (CoA).

Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a reference material. Below is a summary of typical specifications for this compound, presented alongside a hypothetical competitor for comparative purposes.

ParameterThis compound (Typical) Alternative Reference Material (Hypothetical)
CAS Number 1246820-08-5[1][2]1246820-08-5
Molecular Formula C₇H₂D₆N₂O₂[1][2]C₇H₂D₆N₂O₂
Molecular Weight 158.19 g/mol [1][2]158.19 g/mol
Purity (by HPLC) ≥99.5%≥98.0%
Isotopic Purity ≥99% Deuterium≥97% Deuterium
Residual Solvents <0.1%<0.5%
Appearance Orange Solid[1]Yellow to Orange Powder
Solubility Dichloromethane[1]Methanol
Storage Condition Room Temperature[1]2-8 °C

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is a critical parameter for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds.

Objective: To determine the purity of the this compound reference material by HPLC with UV detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • This compound reference material

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

Procedure:

  • Standard Preparation: Accurately weigh approximately 1 mg of the this compound reference material and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 90% A, 10% B

      • 2-15 min: Linear gradient to 10% A, 90% B

      • 15-18 min: Hold at 10% A, 90% B

      • 18-20 min: Return to 90% A, 10% B

  • Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Performance Comparison

The performance of a deuterated internal standard is directly linked to its purity and isotopic enrichment. A higher purity ensures that the standard does not introduce interfering signals, while high isotopic enrichment is crucial for accurate mass spectrometric quantification.

Performance MetricThis compound (Typical) Alternative Reference Material (Hypothetical) Impact on Research
Accuracy of Quantification HighModerate to HighImpurities can lead to inaccurate measurement of the target analyte.
Signal-to-Noise Ratio HighLowerHigher purity results in a cleaner baseline and better sensitivity.
Lot-to-Lot Consistency HighVariableConsistent quality is essential for the reproducibility of long-term studies.

Workflow for Quality Control of Reference Material

The following diagram illustrates a typical workflow for the quality control and certification of a reference material like this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_cert Certification & Release synthesis Chemical Synthesis purification Purification synthesis->purification hplc Purity (HPLC) purification->hplc ms Isotopic Purity (MS) purification->ms nmr Structural Confirmation (NMR) purification->nmr residual_solvents Residual Solvents (GC) purification->residual_solvents coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa residual_solvents->coa release Product Release coa->release

Caption: Quality Control Workflow for Reference Material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.